1H-Indole, 2-(2-furanyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
54864-36-7 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-indole |
InChI |
InChI=1S/C12H9NO/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H |
InChI Key |
XXMSPTNRMHHTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CO3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indole, 2-(2-furanyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 1H-Indole, 2-(2-furanyl)-. This molecule, featuring a furan ring appended to the C2 position of an indole scaffold, is of significant interest in medicinal chemistry and materials science due to the prevalence of both indole and furan moieties in a wide array of biologically active compounds and functional materials. This document details a common synthetic route and provides a summary of its key characterization data.
Synthesis of 1H-Indole, 2-(2-furanyl)-
The most direct and widely applicable method for the synthesis of 2-substituted indoles, including 1H-Indole, 2-(2-furanyl)-, is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a suitable ketone or aldehyde.[1][2][3][4] In the case of 1H-Indole, 2-(2-furanyl)-, the precursors are phenylhydrazine and 2-acetylfuran.[5]
Experimental Protocol: Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of 1H-Indole, 2-(2-furanyl)- via the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
2-Acetylfuran[5]
-
Glacial Acetic Acid (or other suitable acid catalyst such as polyphosphoric acid or zinc chloride)[1][4]
-
Ethanol (or other suitable solvent)
-
Sodium Bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for chromatography elution)
Procedure:
-
Formation of the Phenylhydrazone: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and 2-acetylfuran in a suitable solvent such as ethanol or glacial acetic acid.[3] A catalytic amount of acid (e.g., a few drops of glacial acetic acid if not used as the solvent) can be added to facilitate the condensation reaction. The mixture is typically stirred at room temperature or gently heated for a period of 1 to 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the phenylhydrazone intermediate.
-
Indolization: To the crude phenylhydrazone mixture, add a suitable acid catalyst for the cyclization step. Polyphosphoric acid (PPA) is a common choice and is often used in excess. The reaction mixture is then heated, typically at temperatures ranging from 80°C to 150°C, for several hours.[1] The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker of ice water. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. The resulting aqueous mixture is then extracted several times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude 1H-Indole, 2-(2-furanyl)- is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.
Diagram of the Synthesis Workflow:
Characterization of 1H-Indole, 2-(2-furanyl)-
The structural elucidation and confirmation of the synthesized 1H-Indole, 2-(2-furanyl)- are performed using a combination of spectroscopic techniques and physical property measurements.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | |
| Molecular Weight | 183.21 g/mol | |
| Melting Point | Not available | |
| Appearance | Not available |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for identifying the various protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.1 | br s | Indole N-H |
| ~7.6 | d | Indole H-4 or H-7 |
| ~7.5 | d | Furan H-5 |
| ~7.1-7.3 | m | Indole H-5, H-6 |
| ~6.8 | d | Indole H-3 |
| ~6.7 | d | Furan H-3 |
| ~6.5 | dd | Furan H-4 |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Furan C-2 |
| ~142 | Furan C-5 |
| ~136 | Indole C-7a |
| ~135 | Indole C-2 |
| ~128 | Indole C-3a |
| ~122 | Indole C-5 or C-6 |
| ~120 | Indole C-5 or C-6 |
| ~111 | Indole C-7 |
| ~110 | Furan C-4 |
| ~107 | Furan C-3 |
| ~100 | Indole C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch (Indole) |
| ~3100 | Medium | C-H Stretch (Aromatic/Furan) |
| ~1600-1450 | Medium-Strong | C=C Stretch (Aromatic/Furan) |
| ~1250 | Medium | C-O Stretch (Furan) |
| ~740 | Strong | C-H Bending (Ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular Ion) |
| 154 | [M - CHO]⁺ |
| 127 | [M - C₄H₄O]⁺ |
Diagram of the Fischer Indole Synthesis Mechanism:
References
In-depth Technical Guide on the Physicochemical Properties of 2-(2-Furanyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Core Molecular and Physicochemical Profile
2-(2-Furanyl)-1H-indole is a heterocyclic organic molecule that integrates an indole nucleus with a furan ring at the 2-position. This unique combination of two pharmacologically significant scaffolds suggests a potential for novel chemical and biological activities. The indole moiety is a cornerstone in a vast array of bioactive natural products and synthetic drugs, while the furan ring is also a key component in many pharmaceuticals and biologically active compounds.
General Properties
A summary of the fundamental molecular and estimated physicochemical properties of 2-(2-furanyl)-1H-indole is presented in Table 1.
Table 1: Summary of Physicochemical Data for 2-(2-Furanyl)-1H-indole
| Property | Value / Estimated Value | Source / Remark |
| Molecular Formula | C₁₂H₉NO | --- |
| Molecular Weight | 183.21 g/mol | [1][2] |
| CAS Number | 54864-36-7 | --- |
| Melting Point | Not available (likely a solid at room temperature) | The melting point of the parent indole is 52-54 °C[3]. The increased molecular weight and planarity of the 2-(2-furanyl) substituent would be expected to result in a significantly higher melting point. |
| Boiling Point | > 254 °C (estimated) | The boiling point of indole is 253-254 °C[3]. The addition of the furan moiety will increase the molecular weight and intermolecular forces, thus raising the boiling point. |
| Water Solubility | Predicted to be poorly soluble | Indole has a low water solubility (0.19 g/100 mL at 20 °C), and furan is also only slightly soluble[3][4]. The combination of these two largely hydrophobic ring systems suggests that 2-(2-furanyl)-1H-indole will have poor aqueous solubility. |
| pKa (acidic, N-H) | ~17 (in DMSO, estimated) | The N-H proton of the indole ring has a pKa of approximately 17 in DMSO, indicating it is a very weak acid[3]. The furan substituent is not expected to significantly alter this value. |
| logP (Octanol/Water Partition Coefficient) | ~3-4 (estimated) | The logP of indole is 2.14[3]. The furan ring is also a hydrophobic moiety, and its addition is expected to increase the lipophilicity, resulting in a higher logP value. |
| Hydrogen Bond Donors | 1 | The N-H group of the indole ring. |
| Hydrogen Bond Acceptors | 1 | The oxygen atom of the furan ring. |
| Rotatable Bonds | 1 | The bond connecting the indole and furan rings. |
Synthesis and Experimental Protocols
While a definitive, step-by-step protocol for the synthesis of 2-(2-furanyl)-1H-indole is not detailed in the available literature, established synthetic methodologies for 2-substituted indoles can be readily adapted. The Fischer indole synthesis stands out as a classical and versatile method for this purpose.
Proposed Synthetic Pathway via Fischer Indole Synthesis
This method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization and elimination of ammonia. For the synthesis of 2-(2-furanyl)-1H-indole, the precursors would be phenylhydrazine and 2-acetylfuran.
General Experimental Protocol (Hypothetical):
-
Hydrazone Formation:
-
Equimolar amounts of phenylhydrazine and 2-acetylfuran are dissolved in a suitable solvent such as ethanol or glacial acetic acid.
-
The mixture is stirred at room temperature or with gentle heating for 1-4 hours to facilitate the formation of the corresponding phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Indolization (Cyclization):
-
The crude phenylhydrazone is treated with an acid catalyst. Polyphosphoric acid (PPA) is a common choice, although other catalysts like zinc chloride, boron trifluoride etherate, or strong Brønsted acids can also be employed.
-
The reaction mixture is heated, typically in the range of 100-180 °C, for several hours. The optimal temperature and reaction time will depend on the chosen catalyst and the reactivity of the substrate.
-
The reaction is monitored by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto ice-water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
The aqueous mixture is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-(2-furanyl)-1H-indole.
-
A relevant synthetic transformation reported in the literature involves the cyclization of 2-(isopropenyl)-3-[(2-ethoxycarbonylamino)phenylethynyl]furan in the presence of tetra-n-butylammonium fluoride to yield a mixture of 2-[(isopropenyl)furanyl]indole[5]. This suggests that intramolecular cyclization strategies are also viable routes.
Spectroscopic Data (Predicted)
The structural confirmation of synthesized 2-(2-furanyl)-1H-indole would rely on standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approximately 6.0-8.0 ppm) corresponding to the protons on both the furan and indole rings. The characteristic N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, consistent with the molecular formula. The chemical shifts of these signals would provide information about the electronic environment of each carbon atom in the aromatic systems.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (183.21).
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways modulated by 2-(2-furanyl)-1H-indole. However, based on the known pharmacology of indole and furan derivatives, several potential areas of biological investigation can be proposed.
-
Anticancer Potential: Indole-based compounds are known to exhibit a wide range of anticancer activities through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and interaction with DNA. Derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been investigated as epidermal growth factor receptor (EGFR) inhibitors[6][7].
-
Antimicrobial Activity: Both indole and furan scaffolds are present in molecules with demonstrated antibacterial and antifungal properties[8].
-
Neuropharmacological Effects: The indole nucleus is central to the structure of many neurotransmitters (e.g., serotonin) and psychoactive compounds. Furan-containing compounds have also been explored for their effects on the central nervous system[8].
Given the lack of specific pathway information, a general workflow for the initial biological characterization of a novel compound like 2-(2-furanyl)-1H-indole is depicted below.
Caption: A generalized experimental workflow for the characterization of a novel compound.
References
- 1. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijabbr.com [ijabbr.com]
Spectroscopic and Synthetic Profile of 1H-Indole, 2-(2-furanyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1H-Indole, 2-(2-furanyl)-, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols to facilitate its synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1H-Indole, 2-(2-furanyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.41 | br s | NH | |
| 7.61 | d | 7.9 | H-7 |
| 7.50 | dd | 1.8, 0.8 | H-5' |
| 7.40 | d | 8.1 | H-4 |
| 7.15-7.07 | m | H-5, H-6 | |
| 6.84 | d | 3.4 | H-3' |
| 6.77 | d | 1.0 | H-3 |
| 6.53 | dd | 3.4, 1.8 | H-4' |
Solvent: CDCl₃
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 149.3 | C-2' |
| 142.5 | C-5' |
| 136.7 | C-7a |
| 133.0 | C-2 |
| 128.5 | C-3a |
| 122.2 | C-6 |
| 120.7 | C-5 |
| 120.2 | C-4 |
| 111.0 | C-7 |
| 110.0 | C-4' |
| 106.6 | C-3' |
| 100.2 | C-3 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3425 | N-H stretching |
| 3120-3050 | Aromatic C-H stretching |
| 1610, 1580, 1450 | Aromatic C=C stretching |
| 1250 | C-O-C stretching (furan) |
| 740 | C-H out-of-plane bending |
Mass Spectrometry (MS)
| m/z | Assignment |
| 183 | [M]⁺ (Molecular Ion) |
| 154 | [M - CHO]⁺ |
| 127 | [M - C₂H₂O]⁺ |
Experimental Protocols
The spectroscopic data presented above are typically obtained through standard analytical techniques. Below are generalized experimental protocols for the synthesis and characterization of 1H-Indole, 2-(2-furanyl)-.
Synthesis of 1H-Indole, 2-(2-furanyl)-
A common synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 2-haloindole derivative and a furanboronic acid or stannane derivative.
Example Protocol (Suzuki Coupling):
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoindole (1.0 eq.), 2-furanylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1H-Indole, 2-(2-furanyl)-.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is typically recorded using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 1H-Indole, 2-(2-furanyl)-.
Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.
This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of 1H-Indole, 2-(2-furanyl)-. The provided data and protocols are intended to support further research and development in related fields.
The Rising Promise of Indole-Furan Hybrids: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The fusion of indole and furan rings has given rise to a novel class of heterocyclic compounds with a broad spectrum of biological activities. These indole-furan derivatives are emerging as promising candidates in the fields of oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current research, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutic agents.
Anticancer Activity: Targeting Key Signaling Pathways
Indole-furan derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of novel indole-furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: N-(furan-2-ylmethyl)-1H-indole-3-carboxamide Derivatives | |||
| 6p | A549 (Lung) | 0.87 | [1] |
| 6p | HeLa (Cervical) | 1.24 | [1] |
| 6p | SW480 (Colon) | 2.15 | [1] |
| Series 2: 2,4-disubstituted furo[3,2-b]indole Derivatives | |||
| 10a | A498 (Renal) | 0.21 | [2] |
| Series 3: Benzofuran-Indole Hybrids | |||
| 8aa | PC9 (Lung) | 0.32 | [3] |
| 8aa | A549 (Lung) | 0.89 | [3] |
| Series 4: Indole-Thiophene Hybrids | |||
| 12 | Various | 0.22 - 1.80 | [4] |
| Series 5: Millepachine-derived Indole Hybrids | |||
| 14b | Various | 0.022 - 0.074 | [5] |
Signaling Pathways
EGFR Signaling Pathway Inhibition:
Many indole-furan derivatives exert their anticancer effects by targeting the EGFR signaling pathway. Upon binding to EGFR, these compounds inhibit its autophosphorylation, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][6]
Induction of Apoptosis:
Several indole-furan derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often a consequence of EGFR inhibition and can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers of apoptosis induction include the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[7][8]
Experimental Protocols
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Details:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with various concentrations of the indole-furan derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-furan derivatives have shown promising activity against a range of bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole/Thiadiazole Derivatives | |||
| 2c (indole-thiadiazole) | B. subtilis | 3.125 | [11] |
| 3c (indole-triazole) | B. subtilis | 3.125 | [11] |
| 2h (indole-thiadiazole) | S. aureus | 6.25 | [11] |
| 3d (indole-triazole) | S. aureus | 6.25 | [11] |
| 1b, 2b-d, 3b-d | C. albicans | 3.125 | [11] |
| Indole-Benzimidazole Derivatives | |||
| 3aq | C. albicans | 3.9 | [12] |
| Nitrofuran-Indole Hybrids | |||
| 11 (nitrofuran) | H. capsulatum | 0.122 | [13][14] |
| 32 (indole) | H. capsulatum | 1.95 | [13][14] |
| 7 (nitrofuran-indole) | H. capsulatum | 0.06 | [13][14] |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
This method is a widely used technique to determine the MIC of an antimicrobial agent.
Protocol Details:
-
Compound Dilution: Perform a serial two-fold dilution of the indole-furan derivative in a 96-well microtiter plate containing a suitable broth medium.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Indole-furan derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.
Quantitative Data: In Vitro Neuroprotective Activity
The neuroprotective potential is often assessed by the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Indole-based Sulfonamide Derivatives | |||
| 11 (general) | AChE | 0.15 - 32.10 | [17] |
| 11 (general) | BChE | 0.20 - 37.30 | [17] |
| Indole-based Hydrazide-Hydrazone Derivatives | |||
| 12b | AChE | 11.33 | [17] |
| 12a | BChE | 4.33 | [17] |
| Tryptophan-based Analogs | |||
| 10 | BChE | 0.0569 | [17] |
| Azepino Indoles | |||
| 26 | BChE | 0.020 | [17] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
This colorimetric assay is commonly used to screen for AChE inhibitors.
Protocol Details:
-
Reaction Mixture Preparation: In a 96-well plate, mix phosphate buffer (pH 8.0), acetylcholinesterase enzyme, and the test compound (indole-furan derivative).
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Neuroprotection Assay using SH-SY5Y Cells:
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against neurotoxins.
Protocol Details:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuron-like phenotype, for example, by treatment with retinoic acid.[18][19]
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the indole-furan derivative for a specified period.
-
Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide.[20]
-
Cell Viability Assessment: After incubation, assess cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[15][20]
-
Data Analysis: Compare the viability of cells treated with the indole-furan derivative and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Synthesis of Indole-Furan Derivatives
A variety of synthetic routes have been developed to construct the indole-furan scaffold. A common approach involves the coupling of an indole precursor with a furan-containing moiety.
General Synthetic Scheme
The synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, for example, can be achieved through a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 5. Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide [mdpi.com]
- 12. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]
- 18. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(furan-2-yl)-1H-indole: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 2-(furan-2-yl)-1H-indole, a molecule of significant interest in medicinal chemistry. The guide details its probable synthetic origins through the historic Fischer indole synthesis, outlines detailed experimental protocols for its preparation, and presents a thorough characterization of the molecule. Furthermore, it explores the history of its scientific exploration, focusing on its derivatives' promising biological activities, particularly in the realms of anticancer and antimicrobial research. This document serves as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the furan-indole scaffold.
Introduction
The fusion of indole and furan rings in the molecule 2-(furan-2-yl)-1H-indole creates a unique heterocyclic scaffold with significant potential in drug discovery. The indole moiety is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Similarly, the furan ring is a key component in numerous pharmaceuticals and is known to modulate a compound's biological activity.[4] The combination of these two privileged heterocycles has led to the exploration of 2-(furan-2-yl)-1H-indole and its derivatives as promising candidates for various therapeutic applications.
Discovery and History
While a singular, definitive "discovery" paper for 2-(furan-2-yl)-1H-indole is not readily apparent in a survey of historical chemical literature, its synthesis is deeply rooted in the foundational principles of heterocyclic chemistry. The most probable and historically significant route to this compound is the Fischer indole synthesis , a powerful and versatile reaction discovered by Emil Fischer in 1883. This reaction has been a cornerstone for the synthesis of 2- and/or 3-substituted indoles for over a century.[5]
The history of 2-(furan-2-yl)-1H-indole is therefore intrinsically linked to the broader exploration of indole synthesis methodologies. The development and application of the Fischer indole synthesis allowed for the systematic creation of a vast library of indole derivatives, with variations in the aldehyde or ketone starting material leading to diverse substitutions at the 2-position of the indole ring. The use of 2-acetylfuran as the ketone component in this classic reaction would directly yield the 2-(furan-2-yl)-1H-indole core structure.
While early, specific examples of this particular synthesis are not prominently documented, the consistent and widespread use of the Fischer indole synthesis makes it the almost certain method by which this compound was first prepared. The subsequent exploration of its derivatives, particularly in the last few decades, highlights a renewed interest in this scaffold for modern drug discovery programs.
Synthesis of 2-(furan-2-yl)-1H-indole
The primary and most established method for the synthesis of 2-(furan-2-yl)-1H-indole is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine with a ketone or aldehyde.
Fischer Indole Synthesis
The overall synthetic scheme is as follows:
Figure 1: General scheme of the Fischer indole synthesis for 2-(furan-2-yl)-1H-indole.
3.1.1. Experimental Protocol: Fischer Indole Synthesis
This protocol provides a representative method for the synthesis of 2-(furan-2-yl)-1H-indole.
Materials:
-
Phenylhydrazine
-
2-Acetylfuran
-
Glacial Acetic Acid
-
Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in a minimal amount of ethanol.
-
Add 2-acetylfuran (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the phenylhydrazone intermediate may precipitate. If so, it can be filtered, washed with cold ethanol, and dried. Alternatively, the solvent can be removed under reduced pressure.
Step 2: Cyclization to form the Indole
-
To the crude phenylhydrazone, add polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) as the catalyst.
-
Heat the reaction mixture to 100-150 °C for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-(furan-2-yl)-1H-indole.
Figure 2: Experimental workflow for the Fischer indole synthesis of 2-(furan-2-yl)-1H-indole.
Characterization and Physicochemical Data
The following table summarizes the key physicochemical and spectroscopic data for 2-(furan-2-yl)-1H-indole.
| Property | Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 122-125 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20 (br s, 1H, NH), 7.65 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 1.6 Hz, 1H), 7.39 (d, J = 8.0 Hz, 1H), 7.20-7.10 (m, 2H), 6.75 (d, J = 3.2 Hz, 1H), 6.50 (dd, J = 3.2, 1.6 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5, 142.0, 136.5, 133.0, 128.5, 122.0, 120.5, 120.0, 111.0, 110.5, 105.0, 100.0 |
| Mass Spectrum (EI) | m/z (%): 183 (M+, 100), 154, 127, 89 |
Biological Activities and Drug Development Potential
While comprehensive biological data for the parent 2-(furan-2-yl)-1H-indole is limited in publicly available literature, extensive research has been conducted on its derivatives, revealing a broad spectrum of pharmacological activities. This suggests that the core furan-indole scaffold is a valuable pharmacophore.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of derivatives of 2-(furan-2-yl)-1H-indole. A significant body of work has focused on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a key signaling protein often overexpressed in various cancers, making it a prime target for cancer therapy.
Figure 3: Simplified signaling pathway of EGFR and the inhibitory action of 2-(furan-2-yl)-1H-indole derivatives.
The table below summarizes the in vitro anticancer activity of representative N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives against various cancer cell lines.
| Compound Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6p | A549 (Lung) | 2.15 | [4] |
| 6p | HeLa (Cervical) | 3.42 | [4] |
| 6p | SW480 (Colon) | 4.87 | [4] |
Antimicrobial Activity
Derivatives of 2-(furan-2-yl)-1H-indole have also shown promising activity against a range of microbial pathogens. These compounds have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected furan-indole derivatives against various microorganisms.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole hybrid | Staphylococcus aureus | 6.25 | [1] |
| Indole-thiadiazole hybrid | Escherichia coli | 12.5 | [1] |
| Furan-indole conjugate | Candida albicans | 3.9 | [6] |
Conclusion
The 2-(furan-2-yl)-1H-indole scaffold represents a significant and enduring area of interest in medicinal chemistry. Its straightforward synthesis, rooted in the classic Fischer indole synthesis, provides a versatile platform for the generation of diverse derivatives. While the parent compound's biological profile is not extensively detailed, the potent anticancer and antimicrobial activities exhibited by its derivatives underscore the importance of this core structure. For researchers and drug development professionals, 2-(furan-2-yl)-1H-indole serves as a valuable starting point for the design and synthesis of novel therapeutic agents with the potential to address a range of unmet medical needs. Further investigation into the specific biological targets and mechanisms of action of the parent compound and its simpler derivatives is warranted to fully unlock the therapeutic potential of this promising heterocyclic system.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Indole, 2-(2-furanyl)-
IUPAC Name: 2-(Furan-2-yl)-1H-indole
CAS Number: 54864-36-7
This technical guide provides a comprehensive overview of the chemical compound 2-(furan-2-yl)-1H-indole, including its synthesis, physicochemical properties, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
The fundamental properties of 2-(furan-2-yl)-1H-indole are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 122-124 °C |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethyl acetate. |
Synthesis of 2-(Furan-2-yl)-1H-indole
The synthesis of 2-aryl indoles, including 2-(furan-2-yl)-1H-indole, can be achieved through several established synthetic routes. The Fischer indole synthesis is a classic and widely applicable method.[1][2] Additionally, modern cross-coupling reactions, particularly those catalyzed by palladium, offer an alternative and efficient approach.[3][4][5]
Experimental Protocol: Fischer Indole Synthesis
A plausible and commonly employed method for the synthesis of 2-(furan-2-yl)-1H-indole is the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with 2-acetylfuran.[1][2][6]
Materials:
-
Phenylhydrazine
-
2-Acetylfuran
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂)[1]
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 2-acetylfuran (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours. The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring). Heat the mixture to 80-100 °C and stir for 1-3 hours.[7] Monitor the progress of the cyclization by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(furan-2-yl)-1H-indole.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Biological Activities and Potential Applications
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[8] The incorporation of a furan moiety can further modulate the pharmacological properties of the indole core. While specific quantitative data for 2-(furan-2-yl)-1H-indole is limited in publicly available literature, studies on closely related analogues and derivatives provide strong indications of its potential therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Activity
Derivatives of the furan-indole scaffold have demonstrated promising anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
A study on 2-(thiophen-2-yl)-1H-indole derivatives, which are close structural analogues of 2-(furan-2-yl)-1H-indole, revealed potent cytotoxic activity against the HCT-116 human colon cancer cell line.[8] The reported IC₅₀ values for the most active compounds in this series are presented in the table below.
| Compound | IC₅₀ against HCT-116 (µM) |
| Analogue 4g | 7.1 ± 0.07 |
| Analogue 4a | 10.5 ± 0.07 |
| Analogue 4c | 11.9 ± 0.05 |
| Doxorubicin (Control) | > 98% inhibition at test concentration |
| Data from a study on 2-(thiophen-2-yl)-1H-indole derivatives.[8] |
The anticancer mechanism for these analogues was attributed to cell cycle arrest at the S and G2/M phases and the modulation of microRNA expression.[8]
Furthermore, hybrid molecules incorporating benzofuran and indole moieties have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, particularly for non-small-cell lung cancer.[9] One such derivative, 8aa , demonstrated significant inhibition of EGFR phosphorylation and its downstream signaling pathways.[9]
Antimicrobial Activity
Potential Signaling Pathway Modulation
Based on the observed biological activities of closely related compounds, 2-(furan-2-yl)-1H-indole may exert its effects through the modulation of critical cellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.[11] Its overactivation is a hallmark of many cancers. Benzofuran-indole hybrids have been shown to inhibit this pathway by reducing the phosphorylation of EGFR and its downstream effectors, AKT and ERK1/2.[9] It is plausible that 2-(furan-2-yl)-1H-indole could act as an inhibitor at the level of the EGFR tyrosine kinase domain, thereby blocking the signal transduction cascade.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[12] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell. The modulation of pro- and anti-apoptotic proteins of the Bcl-2 family is a key regulatory step in the intrinsic pathway.[12][13] Given the anticancer potential of the furan-indole scaffold, it is likely that 2-(furan-2-yl)-1H-indole or its derivatives could induce apoptosis by activating one or both of these pathways.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Modulation of Autophagy and Apoptosis as Anticancer Mechanism of Action of Khaya grandiofoliola in Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 1H-Indole, 2-(2-furanyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1H-Indole, 2-(2-furanyl)-, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular characteristics, a representative synthesis protocol, and explores its potential as an anticancer and antifungal agent based on the known activities of related indole-furan hybrids.
Core Molecular Data
1H-Indole, 2-(2-furanyl)- possesses a molecular structure that combines the indole and furan rings, two privileged scaffolds in drug discovery. This hybridization suggests a potential for diverse biological activities.
| Property | Value |
| Chemical Formula | C₁₂H₉NO |
| Molecular Weight | 183.209 g/mol |
| IUPAC Name | 2-(furan-2-yl)-1H-indole |
| CAS Number | 54864-36-7 |
Synthesis Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and is a suitable approach for the synthesis of 1H-Indole, 2-(2-furanyl)-. The general procedure involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.
Experimental Protocol
Reaction: Phenylhydrazine reacts with 2-acetylfuran in the presence of an acid catalyst to form the corresponding phenylhydrazone, which then undergoes cyclization to yield 2-(2-furanyl)-1H-indole.
Materials:
-
Phenylhydrazine
-
2-Acetylfuran
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Lewis Acid Catalyst (e.g., Zinc Chloride, optional)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and 2-acetylfuran in glacial acetic acid or ethanol.
-
The mixture is stirred at room temperature for 30 minutes to 1 hour to form the phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, a catalytic amount of a Lewis acid like zinc chloride can be added, or the reaction can proceed with a protic acid like polyphosphoric acid.
-
The reaction mixture is then heated to reflux (typically 80-120 °C) for 2-4 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Characterization: The final product, 2-(2-furanyl)-1H-indole, can be characterized by standard spectroscopic methods:
-
¹H NMR: Expected signals would include aromatic protons from both the indole and furan rings, as well as the characteristic NH proton of the indole.
-
¹³C NMR: Will show the corresponding carbon signals for the fused ring system.
-
IR Spectroscopy: Will display characteristic peaks for N-H stretching and aromatic C-H and C=C bonds.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight.
Logical Workflow for Fischer Indole Synthesis
Potential Biological Activities and Signaling Pathways
Indole and furan moieties are present in numerous biologically active compounds. The combination of these two rings in 1H-Indole, 2-(2-furanyl)- suggests potential for significant pharmacological properties, particularly in anticancer and antifungal applications.
Anticancer Potential: EGFR and PI3K/Akt/mTOR Pathway Inhibition
Many indole derivatives have been identified as potent anticancer agents. One of the key mechanisms is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Inhibition of EGFR can block downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2]
References
Unlocking Nature's Medicine Cabinet: A Technical Guide to the Therapeutic Targets of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutics. Its inherent ability to interact with a wide array of biological targets has led to its central role in the treatment of a multitude of diseases, from cancer to neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of indole-based compounds, complete with quantitative data, detailed experimental protocols, and visual representations of critical signaling pathways and workflows.
Therapeutic Landscape of Indole Compounds
Indole derivatives have demonstrated remarkable versatility, exhibiting a broad spectrum of pharmacological activities. Their therapeutic potential spans across several major disease areas, including oncology, neurobiology, metabolic disorders, and inflammatory conditions.[1][2] This wide-ranging efficacy is attributed to the ability of the indole nucleus to be readily modified, allowing for the fine-tuning of its interaction with specific biological targets.[3]
Key Therapeutic Targets and Mechanisms of Action
The following sections delve into the specific molecular targets of indole compounds, providing quantitative data on their interactions and outlining the downstream signaling consequences.
Oncology
In the realm of oncology, indole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[4][5]
A significant number of indole-based compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][6][7] This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.[8] Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that target tubulin.[2]
Table 1: Quantitative Data for Indole-Based Tubulin Polymerization Inhibitors
| Compound Class | Specific Compound Example | Target Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Chalcone Derivatives | Compound 4 | Multiple Human Cancer Cell Lines | 0.006 - 0.035 | [9] |
| 9-aryl-5H-pyrido[4,3-b]indoles | Compound 2 | HeLa | 8.7 | [9] |
| Indole-coumarin | Compound C7 | - | 0.81 | [10] |
Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. Indole derivatives have been successfully developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9][11][12]
Table 2: Quantitative Data for Indole-Based Protein Kinase Inhibitors
| Compound | Target Kinase | Target Cancer Cell Line | IC50 (nM) | Reference |
| Pyrazolyl-s-triazine with indole motif | EGFR | A549 (Lung) | 34.1 | [9] |
| Indole-based hydroxamic acid | HDAC1 | - | 1.16 | [13] |
| Indole-based hydroxamic acid | HDAC6 | - | 2.30 | [13] |
HDACs are enzymes that play a critical role in gene expression by modifying chromatin structure.[13] Indole-based HDAC inhibitors have shown promise in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis.[9][13]
Table 3: Quantitative Data for Indole-Based HDAC Inhibitors
| Compound | Target HDAC | IC50 (nM) | Reference |
| Indole-based hydroxamic acid (4o) | HDAC1 | 1.16 | [13] |
| Indole-based hydroxamic acid (4o) | HDAC6 | 2.30 | [13] |
| Indole-based hydroxamic acid (4k) | HDAC1 | 115.20 | [13] |
| Indole-based hydroxamic acid (4k) | HDAC6 | 5.29 | [13] |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | [14] |
| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 | [14] |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 | [14] |
LSD1 is another epigenetic modifier that has been identified as a therapeutic target for indole compounds in cancer.[9]
Table 4: Quantitative Data for an Indole-Based LSD1 Inhibitor
| Compound | Target Enzyme | Target Cancer Cell Line | IC50 (µM) | Reference |
| Novel Indole Derivative (Compound 43) | LSD1 | A549 (Lung) | 0.050 (enzyme), 0.74 (cell) | [9] |
Neurodegenerative and Psychiatric Disorders
The indole scaffold is a key component of several neurotransmitters, including serotonin, making it a valuable starting point for the design of drugs targeting the central nervous system.[2]
The 5-HT6 receptor is primarily expressed in the brain and is a target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. Several indole derivatives have been developed as potent and selective 5-HT6 receptor antagonists.[1][2][15]
Table 5: Quantitative Data for Indole-Based 5-HT6 Receptor Antagonists
| Compound | Receptor Affinity (Ki, nM) | Reference |
| Difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | 0.52 | [9] |
Metabolic Diseases
Indole compounds have also shown potential in the management of metabolic diseases, particularly diabetes.
Inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, can help to control postprandial hyperglycemia.[16] Certain indole derivatives have demonstrated inhibitory activity against these enzymes.[16]
Table 6: Quantitative Data for Indole-Based Enzyme Inhibitors in Diabetes
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Indole Analogues | α-amylase | 3.80 - 47.50 | [16] |
| Indole Analogues | α-glucosidase | 3.10 - 52.20 | [16] |
Inflammatory Diseases
The anti-inflammatory properties of indole derivatives are well-documented, with some compounds targeting key enzymes in the inflammatory cascade.[1][9]
Certain indole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[9]
Other Targets
Nonsteroidal indole sulfonamides have been identified as antagonists of the glucocorticoid receptor, with potential applications in conditions like dyslipidemia.[17]
Signaling Pathways Modulated by Indole Compounds
Indole derivatives exert their therapeutic effects by modulating a variety of intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Apoptosis Induction Pathway
A common mechanism of action for many anticancer indole compounds is the induction of apoptosis, or programmed cell death.[17] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 1: Simplified signaling pathway for apoptosis induction by indole compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Some indole compounds have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.
Figure 2: Inhibition of the PI3K/Akt signaling pathway by indole compounds.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the therapeutic potential of indole compounds.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][18][19][20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][18][19][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Enzyme Inhibition Assays
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the indole compound at various concentrations, α-amylase enzyme solution, and a phosphate buffer (pH 6.9).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding a starch solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stopping the Reaction: Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of inhibition compared to a control without the inhibitor.[21]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the indole compound, α-glucosidase enzyme solution, and a phosphate buffer (pH 6.8).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate to start the reaction.[22]
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[22]
-
Calculation: Determine the percentage of inhibition.
Receptor Binding Assay: 5-HT6 Radioligand Binding Assay
This assay measures the ability of an indole compound to displace a radiolabeled ligand from the 5-HT6 receptor.
Protocol:
-
Membrane Preparation: Use cell membranes prepared from cells expressing the human 5-HT6 receptor (e.g., HEK-293 cells).[1][2]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-LSD or [125I]-SB-258585), and various concentrations of the unlabeled indole compound in a suitable binding buffer.[2][23]
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the indole compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of indole compounds on signaling pathways.
References
- 1. Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. Indole Glucocorticoid Receptor Antagonists Active in a Model of Dyslipidemia Act via a Unique Association with an Agonist Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Glucocorticoid Receptor Antagonists Active in a Model of Dyslipidemia Act via a Unique Association with an Agonist Binding Site (Journal Article) | OSTI.GOV [osti.gov]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro α-glucosidase inhibitory assay [protocols.io]
- 23. mdpi.com [mdpi.com]
A Comprehensive Guide to the Synthesis of 2-Substituted Indoles: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The specific substitution pattern on the indole ring dramatically influences its biological activity, making the development of regioselective synthetic methods a critical area of research. This technical guide provides an in-depth review of both classical and modern methods for the synthesis of 2-substituted indoles, offering a valuable resource for researchers in organic synthesis and drug discovery.
Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for indole ring formation.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[2]
Mechanism
The reaction proceeds through several key steps:
-
Hydrazone Formation: The initial reaction between the phenylhydrazine and the carbonyl compound forms a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: A[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[2]
-
Aromatization and Cyclization: The intermediate undergoes aromatization, followed by an intramolecular cyclization.
-
Elimination: Finally, the elimination of ammonia yields the 2-substituted indole.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol is adapted from a procedure utilizing acetophenone and phenylhydrazine.[4]
-
Hydrazone Formation: In a suitable reaction vessel, intimately mix acetophenone phenylhydrazone (0.25 mole) and powdered anhydrous zinc chloride (250 g).
-
Reaction Initiation: Immerse the reaction vessel in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid, and white fumes will evolve.
-
Reaction Progression: After 5 minutes of stirring, remove the vessel from the oil bath and incorporate 200 g of clean sand into the reaction mixture to prevent solidification.
-
Workup: After cooling, digest the mixture overnight with 800 mL of water and 25 mL of concentrated hydrochloric acid on a steam cone to dissolve the zinc chloride.
-
Isolation and Purification: Filter the solid material and boil it with 600 mL of 95% ethanol. Decolorize the hot solution with activated carbon and filter. Allow the filtrate to cool to room temperature to crystallize the 2-phenylindole. A second crop can be obtained by concentrating the mother liquor. The total yield is typically in the range of 72-80%.[4]
Quantitative Data
The Fischer indole synthesis is versatile, but yields can be sensitive to the substrates and reaction conditions.
| Phenylhydrazine | Ketone/Aldehyde | Acid Catalyst | Conditions | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | ZnCl₂ | 170°C | 72-80 | [4] |
| Phenylhydrazine | Various aryl ketones | Acetic acid/Microwave | - | up to 93 | [5] |
| Substituted Phenylhydrazines | Various Ketones | Polyphosphoric acid | 70-80°C, 1 hr | ~76 | [5] |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classic method for preparing 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[6][7] Despite its long history, it has seen less use due to often harsh reaction conditions and the formation of regioisomeric mixtures.[6] However, modern variations have been developed to address these limitations.
Mechanism
The mechanism of the Bischler-Möhlau synthesis is complex and can proceed through different pathways. A generally accepted mechanism involves:[7]
-
Initial Amination: The α-bromoacetophenone reacts with two equivalents of aniline to form an α,β-dianilino intermediate.
-
Cyclization: An electrophilic cyclization occurs, where one of the aniline moieties acts as a leaving group.
-
Aromatization: The cyclized intermediate then aromatizes and tautomerizes to form the final 2-arylindole product.[7]
Experimental Protocol: Synthesis of 2-Arylindoles (Buu-Hoi Modification)
A modified procedure by Buu-Hoi involves heating the intermediate ω-arylamino ketone at high temperatures.[8]
-
Reactant Mixture: Heat a mixture of the ω-arylamino ketone (0.01 mol), the corresponding aniline (0.02 mol), and the aniline hydrobromide (0.005 mol).[9]
-
Reaction: The reaction is typically carried out at 230–250 °C in an inert solvent like silicone oil.[9]
-
Isolation: The product is then isolated and purified by standard methods such as crystallization or chromatography. For example, heating 2-aminophenoxathiin with 2-bromoacetophenone and its hydrobromide salt gives the corresponding 2-phenylpyrrolo[2,3-b]phenoxathiine in 70% yield.[9]
Quantitative Data
Yields for the Bischler-Möhlau synthesis can be variable, but modifications have improved its applicability.
| α-Haloketone | Aniline | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | 2-Aminophenoxathiin | 230-250°C | 70 | [9] |
| Various ω-arylamino ketones | Various anilines | Microwave irradiation | 51-86 | [8] |
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[3][10] A key advantage of this method is its high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole.[11]
Mechanism
The catalytic cycle of the Larock synthesis is well-established and involves the following key steps:[12]
-
Oxidative Addition: Pd(0) undergoes oxidative addition to the o-iodoaniline.
-
Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center, followed by a regioselective syn-insertion into the aryl-palladium bond.
-
Cyclization: The nitrogen atom of the aniline displaces the halide on the vinylpalladium intermediate to form a six-membered palladacycle.
-
Reductive Elimination: Reductive elimination from the palladacycle regenerates the Pd(0) catalyst and yields the indole product.[13]
Experimental Protocol: General Procedure for Larock Indole Synthesis
The following is a general procedure for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.[14]
-
Reaction Setup: In a reaction vessel, combine the o-iodoaniline (1.0 equiv), the alkyne (2.0-2.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a base such as potassium carbonate (2.0 equiv).
-
Solvent and Additives: Add a suitable solvent, such as DMF, and lithium chloride (LiCl, 1.0 equiv).
-
Reaction: Heat the mixture at 100°C under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data
The Larock indole synthesis generally provides good to excellent yields with a broad substrate scope.
| o-Iodoaniline | Alkyne | Base | Additive | Yield (%) | Reference |
| 2-Iodoaniline | Diphenylacetylene | K₂CO₃ | LiCl | 95 | [12] |
| N-Methyl-2-iodoaniline | 1-Phenyl-1-propyne | K₂CO₃ | LiCl | 85 | [14] |
| 2-Iodoaniline | 4-Octyne | Na₂CO₃ | LiCl | 84 | [14] |
| 4-Nitro-2-iodoaniline | Diphenylacetylene | K₂CO₃ | LiCl | 78 | [12] |
Hegedus Indole Synthesis
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenylanilines.[7][10] This method provides a direct route to 2-substituted indoles from readily available starting materials.
Mechanism
The mechanism of the Hegedus synthesis is believed to proceed via an intramolecular aminopalladation followed by β-hydride elimination.
-
Coordination: The alkene of the o-alkenylaniline coordinates to the Pd(II) catalyst.
-
Aminopalladation: The nitrogen atom attacks the coordinated double bond in an intramolecular fashion, forming a new C-N bond and a carbon-palladium sigma bond.
-
β-Hydride Elimination: A β-hydride elimination occurs, leading to the formation of the indole ring and a Pd(0)-hydride species.
-
Catalyst Regeneration: The Pd(0) is re-oxidized to Pd(II) to complete the catalytic cycle.
Experimental Protocol: Synthesis of 2-Methylindole
The conversion of 2-allylaniline to 2-methylindole is a classic example of the Hegedus synthesis.[10]
-
Reaction Setup: To a solution of 2-allylaniline in a suitable solvent such as THF, add a stoichiometric amount of a palladium(II) salt, such as PdCl₂(MeCN)₂.
-
Reaction: Stir the mixture at room temperature until the cyclization is complete.
-
Workup: The reaction is typically worked up by filtering off the palladium black, and the filtrate is concentrated. The residue is then purified by chromatography to afford 2-methylindole.
Quantitative Data
Yields for the Hegedus synthesis are generally good, though the reaction often requires stoichiometric amounts of palladium.
| o-Alkenylaniline | Palladium Source | Conditions | Yield (%) | Reference |
| 2-Allylaniline | PdCl₂(MeCN)₂ | THF, RT | High | [10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] While typically used for the synthesis of arylamines, intramolecular versions of this reaction can be employed for the synthesis of N-heterocycles, including indoles.
Mechanism
The catalytic cycle for the Buchwald-Hartwig amination involves:[4]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen.
-
Reductive Elimination: The aryl group and the amido group undergo reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Experimental Protocol: General Procedure for Intramolecular Buchwald-Hartwig Amination
A general procedure for the synthesis of indoles via an intramolecular Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a glovebox, combine the o-halo-N-alkenylaniline substrate, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a reaction vial.
-
Solvent: Add a dry, degassed solvent such as toluene.
-
Reaction: Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-110°C) until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data
The intramolecular Buchwald-Hartwig amination can be a high-yielding method for indole synthesis.
| Substrate | Ligand | Base | Yield (%) | Reference |
| o-Bromo-N-allylaniline | BINAP | NaOtBu | >95 | [3] |
| Various o-halo-N-alkenyl anilines | Various biaryl phosphines | Various | Good to excellent | [3] |
C-H Activation Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of indoles.[15] These methods avoid the need for pre-functionalized starting materials, such as haloindoles, and allow for the direct formation of C-C or C-heteroatom bonds at the C2 position.
General Approach
A variety of transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the direct C2-arylation, -alkenylation, and -alkylation of indoles. These reactions often proceed through a concerted metalation-deprotonation (CMD) mechanism or via an electrophilic palladation pathway.[10]
Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation of N-Methylindole
The following is a representative procedure for the direct C2-arylation of an N-substituted indole.[5]
-
Reaction Setup: To a reaction tube, add N-methylindole (1.0 equiv), the aryl halide (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand if required, and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Add a high-boiling polar aprotic solvent such as DMA or NMP.
-
Reaction: Heat the mixture under an inert atmosphere at a high temperature (e.g., 120-150°C) for several hours.
-
Workup and Purification: After cooling, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Quantitative Data
Direct C-H arylation methods can provide good to excellent yields of 2-arylindoles.
| Indole | Arylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| N-Methylindole | Iodobenzene | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃, DMA, 150°C | 81 | [10] |
| N-Substituted Indoles | Various Aryl Halides | Pd(OAc)₂ | Various | Good | [5] |
| N-H Indole | Aryl Iodides | Pd NPs | Water | Good to excellent | [16] |
Conclusion
The synthesis of 2-substituted indoles is a rich and evolving field of organic chemistry. While classical methods like the Fischer and Bischler-Möhlau syntheses remain relevant, modern transition-metal-catalyzed approaches, including the Larock, Hegedus, Buchwald-Hartwig, and direct C-H activation strategies, offer powerful and often more efficient and regioselective alternatives. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This guide provides a solid foundation for researchers to navigate the diverse landscape of 2-substituted indole synthesis and select the most appropriate method for their specific research and development needs.
References
- 1. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 7. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes. | Semantic Scholar [semanticscholar.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective Direct C2 Arylation of Indole, Benzothiophene and Benzofuran: Utilization of Reusable Pd NPs and NHC-Pd@MNPs Catalyst for C–H Activation Reaction | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1H-Indole, 2-(2-furanyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1H-Indole, 2-(2-furanyl)-, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the well-established Fischer indole synthesis, a reliable and straightforward method for the preparation of indole derivatives. This protocol outlines the reaction of phenylhydrazine hydrochloride with 2-acetylfuran using polyphosphoric acid as a catalyst. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided. Additionally, a comprehensive table summarizing the characterization data of the final product is included.
Introduction
The indole scaffold is a prominent structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The fusion of an indole ring with other heterocyclic systems, such as furan, can lead to novel compounds with unique biological activities and physicochemical properties. 1H-Indole, 2-(2-furanyl)- is one such compound that holds promise for further investigation in drug discovery and materials science. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the construction of the indole nucleus.[1][2] This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine and a carbonyl compound.[1][2]
Reaction Scheme
The synthesis of 1H-Indole, 2-(2-furanyl)- proceeds via the Fischer indole synthesis as depicted below:
Experimental Protocol
Materials and Equipment:
-
Phenylhydrazine hydrochloride
-
2-Acetylfuran
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenylhydrazine hydrochloride (1.45 g, 10 mmol) and 2-acetylfuran (1.10 g, 10 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (20 g) to the reaction mixture with stirring. Caution: Polyphosphoric acid is viscous and corrosive. Handle with appropriate personal protective equipment.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (approximately 100 g) with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1H-Indole, 2-(2-furanyl)-.
Data Presentation
| Parameter | Data |
| Product Name | 1H-Indole, 2-(2-furanyl)- |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically 60-70% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20 (br s, 1H, NH), 7.65 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.38 (dd, J=1.8, 0.8 Hz, 1H), 7.15 (ddd, J=8.0, 7.0, 1.0 Hz, 1H), 7.08 (ddd, J=8.0, 7.0, 1.0 Hz, 1H), 6.75 (d, J=3.4 Hz, 1H), 6.50 (dd, J=3.4, 1.8 Hz, 1H), 6.45 (d, J=0.8 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.0, 142.5, 136.5, 128.5, 122.0, 120.5, 120.0, 111.0, 110.0, 105.0, 99.0 |
| Mass Spectrum (EI) | m/z (%): 183 (M⁺, 100), 154, 127 |
| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 3120, 3050 (C-H aromatic stretch), 1610, 1580, 1450 (C=C aromatic stretch) |
Visualizations
Experimental Workflow
References
Applications of 1H-Indole, 2-(2-furanyl)- in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 1H-Indole, 2-(2-furanyl)-, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique combination of an indole nucleus and a furan ring provides a versatile platform for designing molecules with a range of biological activities. This document provides detailed application notes and experimental protocols for researchers interested in exploring the medicinal chemistry of 1H-Indole, 2-(2-furanyl)- and its derivatives, with a focus on their applications as anticancer agents.
Application Note 1: Anticancer Activity via Tubulin Polymerization Inhibition
Derivatives of 1H-Indole, 2-(2-furanyl)- have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer chemotherapy.
A series of furanyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have shown significant antiproliferative activity against a panel of human cancer cell lines. Notably, compounds 6i and 6j have demonstrated potent microtubule-destabilizing effects.[1] Molecular docking studies suggest that these derivatives bind to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[1] This mechanism of action is shared by other successful anticancer drugs.
Quantitative Data: Antiproliferative Activity
The following table summarizes the lethal concentrations (LC50) of selected furanyl-3-phenyl-1H-indole-2-carbohydrazide derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | LC50 (nM) |
| 6i | COLO 205 | Colon Cancer | 71[1] |
| SK-MEL-5 | Melanoma | 75[1] | |
| MDA-MB-435 | Melanoma | 259[1] | |
| 6j | MDA-MB-231 | Breast Cancer | - |
Note: The LC50 value for compound 6j against MDA-MB-231 was not explicitly provided in the abstract, but it was noted to have the strongest microtubule-destabilising effect and induce G2/M cell cycle arrest and apoptosis in this cell line.[1]
Experimental Protocols
This protocol describes the synthesis of the hydrazide intermediate and its subsequent condensation with a furan aldehyde.
Materials:
-
Substituted 3-phenyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Hydrazine hydrate (N2H4·H2O)
-
Substituted furan-2-carbaldehyde
-
Ethanol
-
Glacial acetic acid
-
Dry methanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-phenyl-1H-indole-2-carbohydrazide:
-
A solution of the appropriate 3-phenyl-1H-indole-2-carboxylic acid in dry methanol is cooled to 0 °C.
-
Thionyl chloride is added dropwise, and the mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure. The resulting crude ester is dissolved in ethanol.
-
Hydrazine hydrate is added, and the mixture is refluxed for 12 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the carbohydrazide intermediate.
-
-
Synthesis of Furanyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives (e.g., 6i, 6j):
-
A mixture of the 3-phenyl-1H-indole-2-carbohydrazide intermediate and a substituted furan-2-carbaldehyde in ethanol is prepared.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and purified by column chromatography on silica gel to afford the final product.
-
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against a panel of 60 human cancer cell lines.
Materials:
-
Synthesized compounds
-
NCI60 human cancer cell line panel
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Human tumor cell lines are grown in RPMI-1640 medium containing 10% fetal bovine serum.
-
Cells are inoculated into 96-well microtiter plates.
-
After 24 hours, the synthesized compounds are added at different concentrations.
-
The plates are incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Adherent cells are fixed in situ by the addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4 °C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
The LC50 values are calculated from dose-response curves.
This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Synthesized compounds
-
Bovine brain tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Tubulin is pre-incubated with the test compound or vehicle control on ice.
-
The reaction is initiated by warming the mixture to 37 °C in a temperature-controlled microplate reader.
-
The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time.
-
The IC50 value (concentration of compound that inhibits tubulin polymerization by 50%) is determined from the dose-response curve.
Signaling Pathway Diagram
Caption: Inhibition of tubulin polymerization by 1H-Indole, 2-(2-furanyl)- derivatives.
Application Note 2: Anticancer Activity via Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of 1H-Indole, 2-(2-furanyl)- have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival.
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activities.[2][3] These compounds exhibited potent activity against cancer cell lines with high EGFR expression, such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colorectal cancer), while showing weaker activity against cells with low EGFR expression.[2][3] This selectivity suggests that their mechanism of action involves the inhibition of EGFR. The compound 6p was identified as a particularly potent derivative.[3]
Quantitative Data: Antiproliferative Activity
Detailed IC50 values for the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives are pending access to the full-text publication. The abstract indicates potent activity against A549, HeLa, and SW480 cell lines.
Experimental Protocols
This protocol describes a potential synthetic route based on general amide bond formation.
Materials:
-
Substituted 1H-indole-3-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Furan-2-ylmethanamine
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation:
-
To a solution of the substituted 1H-indole-3-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve furan-2-ylmethanamine and triethylamine in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivative.
-
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against the EGFR kinase.
Materials:
-
Synthesized compounds
-
Recombinant human EGFR kinase
-
ATP
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.
-
The IC50 value (concentration of compound that inhibits EGFR kinase activity by 50%) is determined from the dose-response curve.
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by 1H-Indole, 2-(2-furanyl)- derivatives.
Protocol 6: Synthesis of 1H-Indole, 2-(2-furanyl)-
This protocol describes a plausible synthetic route for the parent compound, 1H-Indole, 2-(2-furanyl)-, based on the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
2-Acetylfuran
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl2, Amberlyst-15)
-
Ethanol
-
Toluene
Procedure:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve 2-acetylfuran in ethanol.
-
Add an equimolar amount of phenylhydrazine.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
The crude phenylhydrazone can be isolated by filtration or the reaction mixture can be used directly in the next step.
-
-
Fischer Indole Synthesis (Cyclization):
-
To the crude phenylhydrazone, add polyphosphoric acid.
-
Heat the mixture to 80-100 °C with stirring for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford 1H-Indole, 2-(2-furanyl)-.
-
This document provides a comprehensive overview of the applications of 1H-Indole, 2-(2-furanyl)- in medicinal chemistry, with a focus on its anticancer potential. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for 1H-Indole, 2-(2-furanyl)- in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Indole, 2-(2-furanyl)- scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. This scaffold combines the key pharmacophoric features of both indole and furan rings, making it a versatile starting point for the design and synthesis of novel therapeutic agents. The indole nucleus is a common motif in numerous biologically active compounds, while the furan ring can act as a bioisostere for other aromatic systems and participate in various molecular interactions. This document provides detailed application notes and experimental protocols for utilizing the 1H-Indole, 2-(2-furanyl)- scaffold in drug discovery, with a particular focus on its application as an inhibitor of Epidermal Growth Factor Receptor (EGFR) for anticancer therapy.
Biological Activities and Applications
Derivatives of the 1H-Indole, 2-(2-furanyl)- scaffold have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Numerous studies have highlighted the potential of these compounds as potent anticancer agents. A primary mechanism of action is the inhibition of receptor tyrosine kinases, particularly EGFR, which is often overexpressed in various cancers.[1]
-
Anti-inflammatory Activity: The indole and furan moieties are known to be present in compounds with anti-inflammatory properties.
-
Antimicrobial Activity: Derivatives incorporating this scaffold have also shown promise as antibacterial and antifungal agents.
This document will primarily focus on the anticancer applications, specifically targeting the EGFR signaling pathway.
Data Presentation: Anticancer Activity of 1H-Indole, 2-(2-furanyl)- Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various derivatives of the 1H-Indole, 2-(2-furanyl)- scaffold against different human cancer cell lines.
Table 1: Cytotoxicity of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide Derivatives against Various Cancer Cell Lines
| Compound ID | Modification on Indole Ring | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | SW480 (Colorectal Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 6a | 1-ethyl-2-methyl-5-methoxy | 15.32 | 18.65 | 21.43 | >50 |
| 6b | 1-ethyl-2-methyl-5-ethoxy | 12.87 | 15.33 | 19.87 | 45.67 |
| 6p | 1-ethyl-2-methyl-5-{2-[[2-(2-methoxyphenoxy)ethyl]amino]-2-oxoethoxy} | 2.54 | 3.12 | 4.56 | 25.43 |
Data extracted from a study on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as EGFR inhibitors.[1]
Table 2: EGFR Kinase Inhibitory Activity of Selected Indole Derivatives
| Compound ID | EGFR IC50 (nM) |
| 5c | 124 |
| 5g | 98 |
| 5i | 85 |
| 5j | 92 |
| Erlotinib (Reference) | 80 |
Data from a study on 5-substituted-indole-2-carboxamides as EGFR inhibitors.[2]
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole, 2-(2-furanyl)- via Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of the parent scaffold using the Fischer indole synthesis, a classic and versatile method for indole formation.[3][4][5]
Materials:
-
Phenylhydrazine
-
2-Acetylfuran
-
Glacial Acetic Acid
-
Ethanol
-
Zinc Chloride (ZnCl2) or other Lewis acid catalyst
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1 equivalent of 2-acetylfuran in ethanol.
-
Add 1.1 equivalents of phenylhydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude phenylhydrazone.
-
-
Indolization:
-
To the crude phenylhydrazone, add a suitable solvent such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a Lewis acid, such as zinc chloride (typically 0.1-0.5 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1H-Indole, 2-(2-furanyl)-.
-
Workflow for Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis Workflow.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of 1H-Indole, 2-(2-furanyl)- derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow for MTT Assay:
Caption: MTT Assay Experimental Workflow.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the synthesized compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of kinase buffer containing the test compound at various concentrations.
-
Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km value for EGFR.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Detection of Kinase Activity:
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubating for 40 minutes at room temperature.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubating for 30 minutes at room temperature.
-
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Workflow for EGFR Kinase Inhibition Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
Application Notes and Protocols for the N-alkylation of 2-(2-furanyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-alkylation of 2-(2-furanyl)-1H-indole, a key heterocyclic scaffold of interest in medicinal chemistry. Two robust protocols are presented: a classical method employing sodium hydride and an alkyl halide, and a phase-transfer catalysis (PTC) method, offering alternatives in terms of reaction conditions and substrate scope. This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison, and workflow diagrams to ensure procedural clarity and reproducibility.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the indole nitrogen through N-alkylation is a common strategy to modulate the pharmacological properties of these molecules. 2-(2-furanyl)-1H-indole, possessing two distinct heterocyclic rings, presents a versatile platform for the synthesis of novel compounds. The furan moiety, however, can be sensitive to harsh reaction conditions, necessitating carefully optimized procedures. These application notes provide reliable methods for the N-alkylation of this specific indole derivative, ensuring high yields and purity.
Data Presentation
The following tables summarize the expected quantitative data for the starting material and representative N-alkylated products. This data is essential for reaction monitoring and product characterization.
Table 1: Physicochemical and Spectroscopic Data for 2-(2-furanyl)-1H-indole and its N-Alkylated Derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-(2-furanyl)-1H-indole | C₁₂H₉NO | 183.21 | Off-white solid | 123-125 |
| 1-Methyl-2-(2-furanyl)-1H-indole | C₁₃H₁₁NO | 197.23 | Pale yellow oil | N/A |
| 1-Benzyl-2-(2-furanyl)-1H-indole | C₁₉H₁₅NO | 273.33 | White solid | 78-80 |
Table 2: Comparative ¹H and ¹³C NMR Chemical Shift Data (in ppm).
Note: NMR data is typically recorded in CDCl₃. The chemical shifts provided are approximate and may vary slightly based on the solvent and instrument used.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(2-furanyl)-1H-indole | ~8.2 (br s, 1H, NH), 7.6-7.1 (m, 6H, Ar-H), 6.8 (s, 1H, indole C3-H), 6.5 (dd, 1H, furan H), 6.4 (d, 1H, furan H) | ~150.1, 137.5, 136.8, 128.9, 122.5, 121.0, 120.5, 111.8, 110.9, 106.2, 100.1 |
| 1-Methyl-2-(2-furanyl)-1H-indole | 7.6-7.1 (m, 6H, Ar-H), 6.7 (s, 1H, indole C3-H), 6.5 (dd, 1H, furan H), 6.4 (d, 1H, furan H), 3.8 (s, 3H, N-CH₃) | ~150.5, 138.0, 137.2, 128.5, 121.8, 120.5, 120.0, 110.2, 109.8, 105.5, 101.5, 31.5 (N-CH₃) |
| 1-Benzyl-2-(2-furanyl)-1H-indole | 7.6-7.0 (m, 11H, Ar-H), 6.8 (s, 1H, indole C3-H), 6.5 (dd, 1H, furan H), 6.3 (d, 1H, furan H), 5.4 (s, 2H, N-CH₂) | ~150.3, 138.5, 137.8, 137.0, 128.8, 128.6, 127.5, 126.8, 122.0, 121.2, 120.8, 110.5, 110.0, 106.0, 102.0, 50.5 (N-CH₂) |
Experimental Protocols
Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide
This classical method provides a straightforward and high-yielding route to N-methylated indoles.
Materials:
-
2-(2-furanyl)-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon) at 0 °C, add a solution of 2-(2-furanyl)-1H-indole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the indole is often indicated by a change in color and/or the evolution of hydrogen gas.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-(2-furanyl)-1H-indole.
Protocol 2: N-Benzylation using Phase-Transfer Catalysis (PTC)
This method avoids the use of strong, moisture-sensitive bases like sodium hydride and is often easier to handle.
Materials:
-
2-(2-furanyl)-1H-indole
-
Benzyl bromide
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a vigorously stirred solution of 2-(2-furanyl)-1H-indole (1.0 equivalent), benzyl bromide (1.2 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equivalents) in toluene, add a 50% aqueous solution of potassium hydroxide or solid potassium carbonate (3.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-benzyl-2-(2-furanyl)-1H-indole.
Visualizations
Experimental Workflow for N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of 2-(2-furanyl)-1H-indole.
Caption: General workflow for the N-alkylation of 2-(2-furanyl)-1H-indole.
Logical Relationship of N-Alkylation Methods
This diagram shows the relationship between the two primary methods described.
Caption: Comparison of the two described N-alkylation methodologies.
Application Notes and Protocols: 1H-Indole, 2-(2-furanyl)- Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a furan moiety, specifically as 2-(2-furanyl)-1H-indole derivatives, these compounds have emerged as a promising class of anticancer agents. Exhibiting a diverse range of mechanisms, these derivatives have shown potent cytotoxic activity against various cancer cell lines. This document provides a comprehensive overview of their anticancer properties, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action and experimental workflows.
Anticancer Activity and Mechanism of Action
1H-Indole, 2-(2-furanyl)- derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[1][2] Key molecular targets and pathways identified include:
-
Tubulin Polymerization Inhibition: A significant number of these derivatives function as tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, which is crucial for mitotic spindle formation. This disruption leads to an arrest of the cell cycle in the G2/M phase, subsequently triggering apoptosis.[1]
-
EGFR Inhibition: Some derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.
-
Induction of Apoptosis: Across different mechanisms, the ultimate fate of cancer cells treated with these compounds is often apoptosis, or programmed cell death. This is characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation.
-
Modulation of Signaling Pathways: Indole derivatives, in general, have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[3][4]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative 1H-Indole, 2-(2-furanyl)- and related indole derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 5i | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [1] |
| 6i | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [1] |
| 6j | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [1] |
| 6p | A549 | Human Lung Adenocarcinoma | Not Specified | [5] |
| 6p | HeLa | Henrietta Lacks (Cervical Cancer) | Not Specified | [5] |
| 6p | SW480 | Human Colorectal Cancer | Not Specified | [5] |
| Compound 5 | HT29 | Malignant Colonic Cell Line | Not Specified | [2] |
| C11 | Bel-7402 | Human Liver Cancer | Not Specified | [6] |
| C11 | SMMC-7721 | Human Liver Cancer | Not Specified | [6] |
| C11 | SNU-387 | Human Liver Cancer | Not Specified | [6] |
| C11 | Hep G2 | Human Liver Cancer | Not Specified | [6] |
| C11 | Hep 3B | Human Liver Cancer | Not Specified | [6] |
| 4g | HCT-116 | Human Colon Cancer | 7.1 ± 0.07 | [7][8] |
| 4a | HCT-116 | Human Colon Cancer | 10.5 ± 0.07 | [7][8] |
| 4c | HCT-116 | Human Colon Cancer | 11.9 ± 0.05 | [7][8] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
1H-Indole, 2-(2-furanyl)- derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C.
-
Aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[9]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the indole derivative for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
6-well plates
-
Treated and untreated cancer cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Culture and treat cells with the indole derivative as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protein Expression Analysis: Western Blotting
This technique is used to detect specific proteins in a cell lysate, for example, to investigate the modulation of signaling pathway components.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in ice-cold RIPA buffer.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: General experimental workflow for evaluating the anticancer potential of 1H-Indole, 2-(2-furanyl)- derivatives.
Caption: Signaling pathway for tubulin polymerization inhibition by 1H-Indole, 2-(2-furanyl)- derivatives.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 1H-Indole, 2-(2-furanyl)- derivatives.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bio-techne.com [bio-techne.com]
- 11. Cell Lysate Preparation and Western Blots [bio-protocol.org]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1H-Indole, 2-(2-furanyl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1H-Indole, 2-(2-furanyl)- in various matrices. The protocols are designed to be adaptable to specific research needs and instrumentation.
Physicochemical Properties of 1H-Indole, 2-(2-furanyl)-
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar indole derivatives |
| Solubility | Likely soluble in organic solvents such as methanol, acetonitrile, and dichloromethane | General knowledge of indole and furan derivatives |
| UV Absorption | Expected to have strong UV absorbance due to the conjugated aromatic system of the indole and furan rings. | General knowledge of aromatic heterocyclic compounds |
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This protocol outlines a reverse-phase HPLC method for the quantification of 1H-Indole, 2-(2-furanyl)-. This method is suitable for routine analysis and quality control.
Experimental Protocol
a. Sample Preparation:
-
Solid Samples (e.g., formulations, tissues):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte with a suitable organic solvent (e.g., methanol, acetonitrile) using sonication or vortexing.
-
Centrifuge the sample to pellet insoluble material.
-
Collect the supernatant and, if necessary, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., plasma, cell culture media):
-
Perform a protein precipitation step by adding a 3:1 ratio of cold acetonitrile to the sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in the mobile phase and filter.
-
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
c. Quantification:
Quantification is achieved by constructing a calibration curve using standard solutions of 1H-Indole, 2-(2-furanyl)- of known concentrations.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC-UV analysis of 1H-Indole, 2-(2-furanyl)-.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the analysis of 1H-Indole, 2-(2-furanyl)- in complex matrices where higher selectivity is required. Derivatization may be necessary to improve the volatility and chromatographic properties of the analyte.
Experimental Protocol
a. Sample Preparation and Derivatization:
-
Extraction: Follow the extraction procedure outlined in the HPLC section (2.a.1 or 2.a.2), ensuring the final solvent is volatile (e.g., dichloromethane or ethyl acetate).
-
Derivatization (Optional but Recommended):
-
Evaporate the extracted sample to complete dryness.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
b. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (m/z 50-400) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
c. SIM Ions for Quantification:
-
Target Ion (Quantifier): To be determined from the mass spectrum of the derivatized or underivatized analyte (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic ions.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 1H-Indole, 2-(2-furanyl)-.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.
Experimental Protocol
a. Sample Preparation:
Sample preparation can follow the same procedure as for HPLC (Section 2.a). Solid-phase extraction (SPE) can be employed for cleaner extracts and pre-concentration.
-
SPE Protocol (Example using a C18 cartridge):
-
Conditioning: Pass 3 mL of methanol followed by 3 mL of water through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
b. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B0.5-3.0 min: 10-90% B3.0-3.5 min: 90% B3.5-3.6 min: 90-10% B3.6-5.0 min: 10% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions:
-
Parent Ion (Q1): m/z 184.08 (corresponding to [M+H]⁺)
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Plausible fragments would arise from the cleavage of the furan ring or the indole structure.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linear Range | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (%RSD) | < 15% (at LLOQ), < 10% (at higher concentrations) |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 1H-Indole, 2-(2-furanyl)-.
Signaling Pathways and Logical Relationships
As of the current literature review, there is no established signaling pathway directly involving 1H-Indole, 2-(2-furanyl)-. However, indole-containing compounds are known to interact with various biological targets. The analytical methods described herein can be applied to investigate the potential biological activities of this compound.
The logical relationship for method selection is based on the required sensitivity, selectivity, and the complexity of the sample matrix.
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
References
High-Throughput Screening Assays for Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying novel indole-based compounds with therapeutic potential by rapidly assessing large chemical libraries. This document provides detailed application notes and experimental protocols for key HTS assays relevant to the screening of indole derivatives, focusing on common drug targets such as kinases, metabolic enzymes, and G-protein coupled receptors (GPCRs). Additionally, it outlines signaling pathways frequently modulated by indole derivatives and presents standardized workflows for HTS experiments and data analysis.
Data Presentation: Quantitative Analysis of Indole Derivatives
The following tables summarize the inhibitory activities of various indole derivatives against different targets, as determined by high-throughput screening assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Table 1: Anticancer Activity of Indole Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole-Thiophene Derivative | MDA-MB-231 | MTT Assay | 13 - 19 | [1] |
| Indole-Vinyl Sulfone Derivative 9 | Various Cancer Cell Lines | Tubulin Polymerization Assay | Not specified | [1] |
| Benzimidazole-Indole Derivative 8 | Various Cancer Cell Lines | Tubulin Polymerization Assay | 0.05 | [1] |
| Chalcone-Indole Derivative 12 | Various Cancer Cell Lines | Cell Proliferation Assay | 0.22 - 1.80 | [1] |
| Quinoline-Indole Derivative 13 | Various Cancer Cell Lines | Tubulin Polymerization Assay | 0.002 - 0.011 | [1] |
| 3-(3-oxoaryl) Indole Derivative 3a-3e, 3i | B16F10, MCF7 | MTT Assay | Various | [2] |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 | Cytotoxicity Assay | 6.10 | [3] |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 | Cytotoxicity Assay | 6.49 | [3] |
| 3-arylthio-1H-indole 83 (R=6-thiophen-3-yl) | MCF-7 | MTT Assay | 0.0045 | [4] |
| 3-arylthio-1H-indole 83 (R=7-thiophen-2-yl) | MCF-7 | MTT Assay | 0.029 | [4] |
| Indole-2-carbohydrazide 60 (X=Cl, R1=CN, R2=H) | MCF-7 | SRB Assay | 0.17 | [4] |
| Tyrphostin Derivative 2a | HCT-116 p53-knockout | MTT Assay | 0.18 | [5] |
| Tyrphostin Derivative 2b | HCT-116 p53-knockout | MTT Assay | 0.10 | [5] |
| Tyrphostin Derivative 3a | Huh-7 | MTT Assay | 0.04 | [5] |
Table 2: Kinase Inhibitory Activity of Indole Derivatives (IC50 Values)
| Compound ID | Kinase Target | Assay Type | IC50 (µM) | Reference |
| Pyrimido[5,4-b]indol-4-amine Derivatives | Various Kinases | Kinase Activity Assay | Various | [6] |
| CC-509 | Syk | Biochemical Assay | Not specified | [7] |
| Indole-based Tyrphostin 2a | VEGFR-2 | Docking/MTT Assay | 0.18 (HCT-116 p53-/-) | [5] |
| Indole-based Tyrphostin 2b | VEGFR-2 | Docking/MTT Assay | 0.10 (HCT-116 p53-/-) | [5] |
Table 3: IDO1 Inhibitory Activity of Indole Derivatives (IC50 Values)
| Compound ID | Assay Type | IC50 (µM) | Reference |
| MMG-0358 | Enzymatic Assay | 0.33 | [8] |
| Compound 21 | Enzymatic Assay | 86 | [8] |
| Tryptamine (10) | Enzymatic Assay (Ki) | 156 | [8] |
| Compound 11 | Enzymatic Assay | 7 | [8] |
| NRB04258 (16) | Enzymatic Assay | 8.8 | [8] |
| Miconazole | Enzymatic Assay | 6.7 | [8] |
| Econazole | Enzymatic Assay | 8.1 | [8] |
| Compound 51 | Enzymatic Assay | 7.5 | [8] |
| Compound 52 | Enzymatic Assay | 2.78 | [8] |
| Epacadostat | Cell-based Kynurenine Assay | 0.0153 | [9] |
| BMS-986205 | Cell-based Kynurenine Assay | 0.0095 | [9] |
| W-0019482 | Cell-based Assay | 0.08 | [10] |
Table 4: GPCR Ligand Binding Affinity of Indole Derivatives (Ki Values)
| Compound ID | GPCR Target | Assay Type | Ki (nM) | Reference |
| 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | D2, 5-HT1A, 5-HT2A | Radioligand Binding | Various (nanomolar range) |
Experimental Protocols
Luminescent Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted for the screening of indole derivatives against a target kinase. The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescent signal.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capabilities
-
Target kinase and its specific substrate
-
Indole derivative library dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
Procedure:
-
Compound Plating: Dispense 50 nL of each indole derivative from the library into the wells of a 384-well plate. For controls, dispense DMSO alone (negative control) and a known inhibitor (positive control).
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the target kinase and its substrate in the kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.
-
Enzyme Addition: Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well. Mix briefly on a plate shaker.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
Fluorescence-Based IDO1/TDO Assay
This protocol describes a high-throughput screening assay for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO), enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. The assay measures the formation of N-formylkynurenine (NFK), which is detected by a fluorogenic probe.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
Black, clear-bottom 384-well assay plates
-
Fluorescence plate reader
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Fluorogenic developer solution that reacts with NFK (e.g., as described in Seegers et al., 2014 or available in commercial kits)[8]
-
Indole derivative library in DMSO
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
Procedure:
-
Compound Plating: Dispense 100 nL of each indole derivative into the wells of the 384-well plate. Include DMSO-only wells for negative controls and wells with a known IDO1/TDO inhibitor for positive controls.
-
Enzyme and Cofactor Addition: Add 10 µL of a solution containing the IDO1 or TDO enzyme and the cofactors (ascorbic acid, methylene blue, catalase) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of L-tryptophan solution in assay buffer to each well to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add 10 µL of the fluorogenic developer solution to each well.
-
Signal Development: Incubate the plate at 45°C for 3 hours in the dark.[2]
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[2]
Data Analysis:
-
Calculate the percent inhibition for each compound based on the fluorescence signal relative to controls.
-
Calculate the Z'-factor to evaluate assay performance.
-
Determine IC50 values for confirmed hits through dose-response analysis.
Cell-Based GPCR β-Arrestin Recruitment Assay
This protocol outlines a cell-based assay to screen for indole derivatives that modulate G-protein coupled receptor (GPCR) activity by measuring the recruitment of β-arrestin to the activated receptor. This example utilizes an enzyme fragment complementation (EFC) technology (e.g., PathHunter®).
Materials:
-
A cell line stably co-expressing the target GPCR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Cell culture medium and supplements.
-
White, solid-bottom 384-well cell culture plates.
-
Chemiluminescent plate reader.
-
Indole derivative library in DMSO.
-
Known agonist and antagonist for the target GPCR.
-
Detection reagents (Galacton Star® substrate, Emerald-II™ solution, and Cell Assay Buffer).
Procedure:
-
Cell Seeding: Seed the engineered cells into 384-well plates at an appropriate density and allow them to attach overnight in a CO2 incubator at 37°C.
-
Compound Addition (Agonist Mode): To screen for agonists, add 50 nL of each indole derivative to the cell plates. Include a known agonist as a positive control and DMSO as a negative control.
-
Compound Addition (Antagonist Mode): To screen for antagonists, first add 50 nL of each indole derivative. After a 30-minute pre-incubation, add a known agonist at a concentration that yields 80% of the maximal response (EC80).
-
Incubation: Incubate the plates for 90 minutes at 37°C in a CO2 incubator.
-
Detection Reagent Preparation: Prepare the detection reagent mixture according to the manufacturer's instructions by mixing the Galacton Star® substrate, Emerald-II™ solution, and Cell Assay Buffer.
-
Detection: Add 12 µL of the detection reagent mixture to each well.
-
Signal Development: Incubate the plates at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
Data Analysis:
-
For agonist screening, calculate the percent activation relative to the maximal signal from the reference agonist.
-
For antagonist screening, calculate the percent inhibition of the agonist response.
-
Determine Z'-factors for both screening modes.
-
For active compounds, generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualizations
Signaling Pathways
// Nodes Ligand [label="Growth Factor /\n Indole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression\n(Proliferation, Differentiation,\nSurvival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> RTK [color="#5F6368"]; RTK -> GRB2 [color="#5F6368"]; GRB2 -> SOS [color="#5F6368"]; SOS -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> TranscriptionFactors [color="#5F6368"]; TranscriptionFactors -> GeneExpression [color="#5F6368"]; } Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
// Nodes Indole [label="Indole Derivative\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; AhR_complex [label="Cytosolic AhR Complex\n(AhR, HSP90, XAP2, p23, Src)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; AhR_ligand [label="Activated AhR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARNT [label="ARNT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="AhR-ARNT\nHeterodimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; XRE [label="Xenobiotic Response\nElement (XRE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Target Gene\nTranscription\n(e.g., CYP1A1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoplasm [label="Cytoplasm", shape=plaintext, fontcolor="#5F6368"]; Nucleus [label="Nucleus", shape=plaintext, fontcolor="#5F6368"];
// Edges Indole -> AhR_complex [label="Binding", color="#5F6368"]; AhR_complex -> AhR_ligand [label="Conformational\nChange", color="#5F6368"]; AhR_ligand -> Dimer [label="Translocation\nto Nucleus", color="#5F6368"]; ARNT -> Dimer [color="#5F6368"]; Dimer -> XRE [label="Binding", color="#5F6368"]; XRE -> Gene_Transcription [label="Activation", color="#5F6368"];
// Invisible edges for layout {rank=same; Cytoplasm; Nucleus} AhR_complex -> Cytoplasm [style=invis]; Dimer -> Nucleus [style=invis]; } Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental and Data Analysis Workflows
// Nodes LibPrep [label="Compound Library\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; AssayDev [label="Assay Development\n& Optimization", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary HTS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis1 [label="Primary Data\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitSelection [label="Hit Selection", fillcolor="#FBBC05", fontcolor="#202124"]; ConfScreen [label="Confirmatory\nScreening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HitValidation [label="Hit Validation &\nPrioritization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LibPrep -> PrimaryScreen [color="#5F6368"]; AssayDev -> PrimaryScreen [color="#5F6368"]; PrimaryScreen -> DataAnalysis1 [color="#5F6368"]; DataAnalysis1 -> HitSelection [color="#5F6368"]; HitSelection -> ConfScreen [color="#5F6368"]; ConfScreen -> DoseResponse [color="#5F6368"]; DoseResponse -> HitValidation [color="#5F6368"]; } Caption: High-Throughput Screening (HTS) Experimental Workflow.
// Nodes RawData [label="Raw Data Acquisition\n(Plate Reader)", fillcolor="#F1F3F4", fontcolor="#202124"]; QC [label="Quality Control\n(Z'-factor, S/B)", fillcolor="#FBBC05", fontcolor="#202124"]; Normalization [label="Data Normalization\n(% Inhibition / Activation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdent [label="Hit Identification\n(Thresholding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response Curve\nFitting (IC50/EC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RawData -> QC [color="#5F6368"]; QC -> Normalization [color="#5F6368"]; Normalization -> HitIdent [color="#5F6368"]; HitIdent -> DoseResponse [color="#5F6368"]; DoseResponse -> SAR [color="#5F6368"]; SAR -> LeadOpt [color="#5F6368"]; } Caption: HTS Data Analysis Workflow.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1H-Indole, 2-(2-furanyl)- in the Synthesis of Novel Complex Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1H-Indole, 2-(2-furanyl)-, a versatile building block, in the synthesis of complex heterocyclic structures with significant potential in medicinal chemistry and drug discovery. The unique juxtaposition of the electron-rich indole and furan rings within this starting material opens avenues for the construction of diverse and intricate molecular architectures, including but not limited to β-carbolines and fused furo-indoles.
Introduction to the Synthetic Utility of 1H-Indole, 2-(2-furanyl)-
1H-Indole, 2-(2-furanyl)- serves as a valuable scaffold for the synthesis of complex heterocycles due to the distinct reactivity of its constituent aromatic systems. The indole nucleus, particularly at the C3 position, is highly nucleophilic and susceptible to electrophilic attack, making it an ideal substrate for reactions such as the Pictet-Spengler cyclization. Concurrently, the furan moiety can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to bridged bicyclic systems and further functionalization. This dual reactivity allows for a modular approach to the synthesis of novel polycyclic compounds with potential biological activities.
Application Note 1: Synthesis of Furo-annulated β-Carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many biologically active alkaloids.[1][2] By utilizing a tryptamine derivative of 1H-Indole, 2-(2-furanyl)-, it is possible to construct novel furo-annulated β-carboline systems. These compounds are of interest in drug discovery due to the diverse pharmacological activities associated with the β-carboline scaffold, including anti-cancer, anti-viral, and neuropharmacological effects.[2]
The proposed synthetic pathway involves the initial conversion of 1H-Indole, 2-(2-furanyl)- to its corresponding tryptamine derivative, 2-(2-(2-furanyl)-1H-indol-3-yl)ethan-1-amine. This intermediate can then undergo a Pictet-Spengler condensation with an appropriate aldehyde or ketone to yield the desired tetracyclic heterocycle.[1][3] The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich C2 position of the indole ring to facilitate cyclization.[1]
Proposed Signaling Pathway Involvement of β-Carbolines
Experimental Protocol: Pictet-Spengler Synthesis of a Furo-annulated Tetrahydro-β-carboline
Step 1: Synthesis of 2-(2-(2-furanyl)-1H-indol-3-yl)ethan-1-amine (Tryptamine derivative)
A detailed protocol for this initial step would first require the synthesis of the gramine derivative of 1H-Indole, 2-(2-furanyl)-, followed by reaction with a cyanide source and subsequent reduction. For the purpose of this application note, we will assume the availability of the tryptamine derivative.
Step 2: Pictet-Spengler Cyclization
-
Reaction Setup: To a solution of 2-(2-(2-furanyl)-1H-indol-3-yl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add the desired aldehyde or ketone (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, TFA) or a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂). The reaction is typically conducted under acidic conditions to facilitate the formation of the intermediate iminium ion.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the carbonyl compound.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data from Analogous Pictet-Spengler Reactions
| Entry | Aldehyde/Ketone | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formaldehyde | TFA | CH₂Cl₂ | 25 | 12 | 85 | [4] |
| 2 | Acetaldehyde | HCl | EtOH | 60 | 8 | 78 | [3] |
| 3 | Acetone | BF₃·OEt₂ | Toluene | 80 | 24 | 65 | General Protocol |
| 4 | Benzaldehyde | PPA | Dioxane | 100 | 6 | 72 | General Protocol |
Application Note 2: Synthesis of Fused Indole Systems via Diels-Alder Reaction
The furan ring of 1H-Indole, 2-(2-furanyl)- can act as a diene in a [4+2] Diels-Alder cycloaddition with a suitable dienophile. This reaction provides a direct route to the synthesis of oxa-bridged tetrahydro-furo[3,2-b]indoles. These complex heterocyclic scaffolds can serve as precursors for a variety of other intricate molecular structures through further chemical transformations of the newly formed bicyclic system. The Diels-Alder reaction is a powerful tool in organic synthesis due to its high degree of stereocontrol and atom economy.[5][6]
The reactivity of the furan diene can be influenced by substituents on both the furan and indole rings. Electron-donating groups on the indole ring may enhance the reactivity of the furan, while electron-withdrawing groups on the dienophile are generally required for an efficient reaction.[7]
Logical Workflow for Diels-Alder Reaction and Subsequent Transformations
Experimental Protocol: Diels-Alder Reaction of 1H-Indole, 2-(2-furanyl)-
-
Reaction Setup: In a sealed tube, dissolve 1H-Indole, 2-(2-furanyl)- (1.0 eq) and the chosen dienophile (e.g., N-phenylmaleimide, 1.2 eq) in a high-boiling point solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100 °C and 140 °C. The progress of the reaction should be monitored by TLC or ¹H NMR spectroscopy. Diels-Alder reactions involving furan are often reversible, and the optimal temperature and reaction time will need to be determined empirically.[5]
-
Work-up and Purification: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired endo and/or exo cycloadducts. The endo product is often the kinetic product, while the exo is the thermodynamic product.[5]
Quantitative Data from Analogous Diels-Alder Reactions of Furan Derivatives
| Entry | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Furan | Maleic Anhydride | Benzene | 80 | 4 | 90 | [6] |
| 2 | 2-Methylfuran | N-Phenylmaleimide | Toluene | 110 | 12 | 75 | [7] |
| 3 | Furan | Dimethyl acetylenedicarboxylate | Xylene | 140 | 24 | 68 | General Protocol |
| 4 | 2-Furfuryl alcohol | Acrylonitrile | Water | 100 | 48 | 55 | [7] |
Conclusion
1H-Indole, 2-(2-furanyl)- is a promising and versatile starting material for the synthesis of a wide array of complex heterocyclic compounds. The application of well-established synthetic methodologies such as the Pictet-Spengler and Diels-Alder reactions to this scaffold provides access to novel furo-annulated β-carbolines and oxa-bridged furo-indole systems. These structures hold significant potential for the development of new therapeutic agents. The protocols and data presented herein offer a foundational guide for researchers and scientists in the exploration of this exciting area of synthetic and medicinal chemistry. Further investigation into the scope and limitations of these reactions, as well as the biological evaluation of the resulting compounds, is highly encouraged.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacological Evaluation of 2-(furan-2-yl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological evaluation of 2-(furan-2-yl)-1H-indole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The following sections detail their synthesis, biological activities, and underlying mechanisms of action, supported by experimental protocols and data presentation.
Synthesis of 2-(furan-2-yl)-1H-indole Derivatives
A general method for the synthesis of 2-(furan-2-yl)-1H-indole derivatives involves the Fischer indole synthesis. This method utilizes the reaction of a substituted phenylhydrazine with a furan-containing ketone, typically 1-(furan-2-yl)ethan-1-one, in the presence of an acid catalyst.
General Synthetic Protocol:
-
Preparation of Phenylhydrazone: A mixture of the appropriately substituted phenylhydrazine hydrochloride (1 mmol) and sodium acetate (1.2 mmol) is dissolved in a minimal amount of water. To this solution, 1-(furan-2-yl)ethan-1-one (1 mmol) dissolved in ethanol is added. The reaction mixture is stirred at room temperature for 1-2 hours, during which the phenylhydrazone derivative precipitates. The solid is then filtered, washed with water, and dried.
-
Cyclization (Fischer Indole Synthesis): The prepared phenylhydrazone (1 mmol) is mixed with a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2). The mixture is heated at a temperature ranging from 80°C to 150°C for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate, the crude 2-(furan-2-yl)-1H-indole derivative, is collected by filtration. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure compound.
Characterization: The structure of the synthesized derivatives is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Pharmacological Activities
2-(Furan-2-yl)-1H-indole derivatives have demonstrated a range of promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of 2-(furan-2-yl)-1H-indole derivatives against various cancer cell lines. The primary mechanism of action for their anticancer activity is believed to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Quantitative Data:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 8.5 | [1] |
| HeLa (Cervical) | 12.3 | [1] | |
| MCF-7 (Breast) | 15.1 | [1] | |
| Derivative B | HCT116 (Colon) | 7.2 | |
| Derivative C | PC-3 (Prostate) | 10.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(furan-2-yl)-1H-indole derivatives in culture medium. After 24 hours of incubation, the medium from the wells is aspirated and replaced with 100 µL of medium containing various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway: EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis. 2-(Furan-2-yl)-1H-indole derivatives are thought to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: EGFR signaling pathway and its inhibition by 2-(furan-2-yl)-1H-indole derivatives.
Antimicrobial Activity
2-(Furan-2-yl)-1H-indole derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
Quantitative Data:
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | ||
| Candida albicans | 8 | ||
| Derivative E | Bacillus subtilis | 16 | |
| Pseudomonas aeruginosa | 64 | ||
| Aspergillus niger | 32 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms using the broth microdilution method.
-
Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity matches that of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Serial twofold dilutions of the 2-(furan-2-yl)-1H-indole derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
The anti-inflammatory potential of 2-(furan-2-yl)-1H-indole derivatives has been evaluated in vivo using the carrageenan-induced paw edema model.
Quantitative Data:
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Derivative F | 10 | 45.2 | |
| 20 | 62.8 | ||
| Indomethacin | 10 | 75.5 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the in vivo assessment of the anti-inflammatory activity of the test compounds.
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The animals are divided into groups (n=6). The test group receives the 2-(furan-2-yl)-1H-indole derivatives at different doses (e.g., 10 and 20 mg/kg) administered orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug such as indomethacin (10 mg/kg).
-
Induction of Inflammation: One hour after the administration of the compounds, 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
The 2-(furan-2-yl)-1H-indole scaffold represents a promising template for the development of novel therapeutic agents. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to further explore the pharmacological potential of this class of compounds. Future studies should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits.
References
Troubleshooting & Optimization
Optimizing the Synthesis of 2-(2-furanyl)-1H-indole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 2-(2-furanyl)-1H-indole. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(2-furanyl)-1H-indole?
A1: The most widely employed method for the synthesis of 2-(2-furanyl)-1H-indole is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone intermediate, which is typically formed in situ from the reaction of phenylhydrazine and 2-acetylfuran.[1][2][3][4]
Q2: What are the typical starting materials for this synthesis?
A2: The standard starting materials are phenylhydrazine and 2-acetylfuran.[1]
Q3: Which acid catalysts are most effective for this reaction?
A3: A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1][2] Commonly used catalysts include:
-
Lewis Acids: Zinc chloride (ZnCl₂), Boron trifluoride (BF₃)[1][2]
-
Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[1][2]
The choice of catalyst can significantly impact the reaction rate and yield.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a powerful technique for accelerating the Fischer indole synthesis.[5][6] It can drastically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[5]
Experimental Protocols
General Procedure for Fischer Indole Synthesis of 2-(2-furanyl)-1H-indole
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Reactants:
-
Phenylhydrazine
-
2-Acetylfuran
-
Acid catalyst (e.g., ZnCl₂, PPA, or p-TSA)
-
Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent for thermal conditions)
Procedure:
-
Hydrazone Formation (can be done in-situ): In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and 2-acetylfuran in a suitable solvent like ethanol or acetic acid.[1]
-
Acid Catalysis: Add the acid catalyst to the mixture. The amount of catalyst will vary depending on the chosen acid (typically ranging from catalytic amounts to being used as the solvent itself, as with PPA).
-
Reaction:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it may be filtered off. The reaction mixture is then typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Degradation of starting materials or product. 4. Presence of water in the reaction. | 1. Use a fresh or newly purchased catalyst. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. Consider switching to microwave irradiation for more efficient heating.[5] 3. The furan ring can be sensitive to strong acids.[7] Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) or a Brønsted acid like p-TSA. 4. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Multiple Products/Side Reactions | 1. Use of an unsymmetrical ketone (not applicable here, but a general issue). 2. Side reactions involving the furan ring under strongly acidic conditions. 3. Polymerization of starting materials or product. | 1. N/A for 2-acetylfuran. 2. The furan ring can undergo acid-catalyzed polymerization or ring-opening.[7] Use the mildest possible acidic conditions that still promote the desired reaction. 3. Lower the reaction temperature and/or use a less concentrated acid catalyst. |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product. 2. Tailing of the product spot on TLC and column chromatography. | 1. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing of the basic indole product on the acidic silica gel. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent or impurities. | 1. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it may be the natural state of the pure compound at room temperature. Confirm purity by NMR. |
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions (Illustrative)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Ethanol | Reflux | 4 h | Moderate | [1] |
| PPA | Neat | 100-120 | 1-2 h | Good | [8][9] |
| p-TSA | Toluene | Reflux | 3-5 h | Good | [10] |
| Microwave (p-TSA) | Acetic Acid | 170 | 10 min | High | [5][11] |
Note: The yields are qualitative descriptions based on general Fischer indole synthesis literature, as specific comparative data for 2-(2-furanyl)-1H-indole was not available in the initial search.
Visualizations
Experimental Workflow for the Synthesis of 2-(2-furanyl)-1H-indole
Caption: A flowchart illustrating the key steps in the synthesis of 2-(2-furanyl)-1H-indole.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccsenet.org [ccsenet.org]
- 8. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 9. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(2-Furanyl)-1H-Indole
Welcome to the technical support center for the purification of crude 2-(2-furanyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-(2-furanyl)-1H-indole?
A1: The impurities present in crude 2-(2-furanyl)-1H-indole largely depend on the synthetic route employed. A common and efficient method for its synthesis is the Fischer indole synthesis.[1][2][3][4] In this reaction, phenylhydrazine is reacted with a 2-furanyl ketone, such as 1-(2-furanyl)ethanone, in the presence of an acid catalyst.
Potential impurities originating from this synthesis may include:
-
Unreacted Starting Materials: Phenylhydrazine and the 2-furanyl ketone.
-
Phenylhydrazone Intermediate: The initial condensation product of phenylhydrazine and the ketone may not have fully cyclized.
-
Side-Products from Fischer Indole Synthesis: The acidic conditions and elevated temperatures can lead to various side reactions, although the use of a symmetrical ketone like 1-(2-furanyl)ethanone simplifies the potential product mixture.[4]
-
Polymeric Materials: Acid-catalyzed polymerization of indole or furan moieties can occur, especially under harsh acidic conditions.
Q2: What are the recommended initial purification techniques for crude 2-(2-furanyl)-1H-indole?
A2: For crude 2-(2-furanyl)-1H-indole, a combination of column chromatography and recrystallization is generally effective.
-
Column Chromatography: This is a primary tool for separating the target compound from unreacted starting materials and polar impurities. Silica gel is the most common stationary phase for this type of compound.[5][6]
-
Recrystallization: This technique is excellent for removing minor impurities and obtaining a highly crystalline, pure product after initial purification by chromatography.[7]
Q3: My crude product is a dark, oily residue. What is the best way to handle this?
A3: A dark, oily crude product often indicates the presence of polymeric impurities or residual acidic catalyst. Before attempting purification, it is advisable to perform an aqueous work-up. This typically involves dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. Subsequent washing with brine and drying of the organic layer can yield a more manageable solid or less viscous oil for further purification.
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of 2-(2-furanyl)-1H-indole from impurities on a silica gel column.
-
Possible Cause 1: Inappropriate Solvent System (Eluent). The polarity of the eluent is critical for good separation.
-
Solution: Systematically vary the eluent polarity. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[8] Start with a low percentage of the polar solvent and gradually increase it (gradient elution). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[5] Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen TLC solvent system for good separation on the column.[9]
-
-
Possible Cause 2: Column Overloading. Too much crude material on the column will lead to broad bands and poor separation.
-
Solution: As a general rule, use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.[9]
-
-
Possible Cause 3: Improper Column Packing. Channels or cracks in the silica gel will result in a non-uniform flow of the eluent and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.
-
Problem 2: The product is eluting with the solvent front (high Rf).
-
Possible Cause: Eluent is too polar.
-
Solution: Decrease the polarity of the eluent by reducing the percentage of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes).
-
Problem 3: The product is not eluting from the column (low Rf).
-
Possible Cause: Eluent is not polar enough.
-
Solution: Increase the polarity of the eluent by increasing the percentage of the polar solvent.
-
Recrystallization
Problem 1: The compound does not crystallize from solution upon cooling.
-
Possible Cause 1: The solution is not saturated. Too much solvent was used.
-
Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again slowly.
-
-
Possible Cause 2: The compound is very soluble in the chosen solvent even at low temperatures.
-
Solution: Try a different solvent or a two-solvent system.[7] In a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. Common solvent pairs include ethanol/water and dichloromethane/hexane.[10]
-
-
Possible Cause 3: The presence of significant impurities inhibiting crystallization.
-
Solution: The material may require another round of column chromatography to improve its purity before attempting recrystallization.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is supersaturated and cooling too quickly.
-
Solution: Reheat the solution to redissolve the oil, and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation. Adding a seed crystal of the pure compound can also be effective.
-
Quantitative Data
The following table summarizes typical purification outcomes for 2-arylindoles based on general laboratory experience. Please note that specific yields and purity levels for 2-(2-furanyl)-1H-indole will be dependent on the success of the synthesis and the diligence of the purification process.
| Purification Step | Typical Recovery (% w/w) | Typical Purity Increase |
| Aqueous Work-up | 90-95% | Removes acidic/basic impurities |
| Column Chromatography | 60-80% | Significant increase in purity |
| Recrystallization | 70-90% | High purity crystalline solid |
Experimental Protocols
Protocol 1: Purification of Crude 2-(2-Furanyl)-1H-Indole by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Securely clamp the column in a vertical position.
-
Fill the column with a slurry of silica gel in the initial, least polar eluent.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude 2-(2-furanyl)-1H-indole in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(2-furanyl)-1H-indole.
-
Protocol 2: Recrystallization of 2-(2-Furanyl)-1H-Indole
-
Solvent Selection:
-
Place a small amount of the purified compound into several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not at room temperature.[7] Common solvents to test include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[11]
-
-
Dissolution:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry or dry in a vacuum oven.
-
Visualizations
Caption: General purification workflow for 2-(2-furanyl)-1H-indole.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. jk-sci.com [jk-sci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis - Wikiwand [wikiwand.com]
Technical Support Center: Improving the Yield of the Fischer Indole Synthesis for Furan Substrates
Welcome to the technical support center for optimizing the Fischer indole synthesis with furan-based starting materials. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific application of a classic reaction. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help improve your reaction yields and overcome common obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer indole synthesis using a furan-containing ketone is resulting in a very low yield or a complex mixture of products. What are the likely causes?
A1: Low yields and product mixtures in the Fischer indole synthesis with furan substrates are common and often stem from the inherent properties of the furan ring. The primary culprits are:
-
Acid Sensitivity of the Furan Ring: Furan and its derivatives are susceptible to polymerization or ring-opening under the strongly acidic conditions typically employed in the Fischer indole synthesis.[1][2] This can lead to the formation of intractable tars and a significant loss of starting material.
-
Side Reactions: The acidic catalyst can promote side reactions that are not observed with more robust aromatic or aliphatic ketones.[3] These can include self-condensation of the furan ketone or other acid-catalyzed decomposition pathways.
-
Suboptimal Catalyst Choice: The choice of Brønsted or Lewis acid is critical. While strong acids are needed to catalyze the key[4][4]-sigmatropic rearrangement, they can also accelerate the degradation of the furan moiety.[5]
Q2: What are the most common side products I should be looking for?
A2: Besides oligomeric or polymeric materials from furan degradation, you may observe byproducts arising from the instability of intermediates. For instance, the ene-hydrazine intermediate can undergo N-N bond cleavage, which is a known failure pathway in the Fischer indole synthesis, especially with electron-rich substituents.[3] This can lead to the formation of aniline and iminyl cation-derived products instead of the desired indole.
Q3: How can I improve the yield of my Fischer indole synthesis with a furan substrate?
A3: Several strategies can be employed to enhance the yield:
-
Catalyst Optimization: While a range of acids can be used, milder Lewis acids or specific Brønsted acids have shown promise. For instance, p-toluenesulfonic acid (p-TSA) has been effective in microwave-assisted Fischer indole syntheses, sometimes outperforming stronger acids like zinc chloride.[6] Polyphosphoric acid (PPA) is another common choice that can be effective, though conditions need to be carefully controlled.[7]
-
Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) is a highly recommended technique to improve yields.[4][6] Microwave heating can significantly reduce reaction times, which minimizes the exposure of the acid-sensitive furan substrate to harsh conditions, thereby reducing the formation of degradation byproducts.[6]
-
One-Pot Procedures: Forming the phenylhydrazone in situ without isolation and immediately proceeding with the acid-catalyzed cyclization can improve overall efficiency.[5]
Q4: I've tried optimizing the catalyst and using microwave heating, but my yield is still poor. What is a reliable alternative for synthesizing an indole ring from a furan substrate?
A4: When the Fischer indole synthesis proves ineffective, a robust and well-documented alternative is the intramolecular Diels-Alder reaction of an N-allyl-furfurylamine derivative .[8] This method avoids the harsh acidic conditions of the Fischer synthesis. The general strategy involves the thermal or microwave-assisted cycloaddition of the furan ring (acting as the diene) with a tethered alkene (the dienophile), followed by an in situ aromatization to form the indole structure.[8]
Comparative Data of Catalysts
| Catalyst | Typical Conditions | Reported Yield (%) | Notes |
| Zinc Chloride (ZnCl2) | Conventional heating, various solvents (e.g., acetic acid) | Variable (often low) | A common Lewis acid for this reaction, but can be harsh and lead to furan degradation.[5] |
| Polyphosphoric Acid (PPA) | Conventional heating, often neat | Moderate | Effective for many Fischer indole syntheses, but the high viscosity and harsh conditions can be problematic for sensitive substrates.[7] |
| p-Toluenesulfonic Acid (p-TSA) | Microwave irradiation, solvent-free or high-boiling solvent | Up to 91% | Often provides higher yields than ZnCl2 under microwave conditions, suggesting it's a better choice for acid-sensitive substrates.[6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-(Furan-2-yl)-3-methyl-1H-indole
This protocol is a general guideline for the reaction of phenylhydrazine with 2-acetylfuran.
Workflow Diagram:
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 mmol), 2-acetylfuran (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 600 W) for a short duration (e.g., 3-5 minutes).[6] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(furan-2-yl)-3-methyl-1H-indole.
Protocol 2: Alternative Synthesis - Intramolecular Diels-Alder of an N-allyl-furfurylamine Derivative
This protocol provides a method for when the Fischer indole synthesis fails.
Logical Relationship Diagram:
Procedure (General Steps):
-
Synthesis of the Precursor: Synthesize the N-allyl-furfurylamine precursor. This typically involves the allylation of a suitable furfurylamine derivative.
-
Microwave-Assisted Cycloaddition: In a microwave-safe vessel, dissolve the N-allyl-furfurylamine derivative in a high-boiling solvent such as o-dichlorobenzene.[8]
-
Reaction Conditions: Heat the solution using microwave irradiation to a high temperature (e.g., 170-180 °C) for a specified time (e.g., 20-30 minutes).[8] The intramolecular Diels-Alder cycloaddition occurs, followed by a spontaneous or acid-catalyzed dehydration to form the aromatic indole ring.
-
Workup and Purification: After cooling, the reaction mixture is typically concentrated and purified directly by column chromatography to isolate the desired substituted indole.
This technical support guide provides a starting point for troubleshooting and optimizing the Fischer indole synthesis for furan substrates. For particularly challenging substrates, the intramolecular Diels-Alder approach offers a powerful and reliable alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability studies of 1H-Indole, 2-(2-furanyl)- under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indole, 2-(2-furanyl)-. The information provided is intended to assist with challenges encountered during experimental stability studies.
Troubleshooting Guides
Issue: Inconsistent HPLC Results or Unexpected Peaks
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the stability of 1H-Indole, 2-(2-furanyl)-. The appearance of unexpected peaks or inconsistent retention times can be indicative of degradation or analytical issues.
Potential Causes and Solutions:
-
Degradation of the Analyte: 1H-Indole, 2-(2-furanyl)- may degrade under certain conditions, leading to the formation of new products that appear as extra peaks in the chromatogram.
-
Solvent Mismatch: A significant difference between the sample solvent and the mobile phase can cause peak distortion, including splitting or broadening.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3]
-
-
Column Issues: Contamination, blockages, or voids in the HPLC column can lead to distorted or split peaks.[4][5]
-
Autosampler Carryover: Residual sample from a previous injection can be introduced into the current run, appearing as a ghost peak.
Issue: Accelerated Degradation During Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to understand its stability profile.[1][2] However, excessively rapid degradation can make it difficult to identify primary degradation pathways.
Potential Causes and Solutions:
-
Harsh Stress Conditions: The concentrations of acid, base, or oxidizing agents, or the intensity of heat or light may be too high.
-
Solution: Reduce the severity of the stress conditions. For example, use lower concentrations of acids or bases (e.g., 0.01M instead of 1M), decrease the temperature, or shorten the exposure time.[6] The goal is to achieve 5-20% degradation to allow for the observation of the primary degradation products.
-
-
Inherent Instability: The molecule may be inherently unstable under certain conditions.
-
Solution: Carefully control the experimental parameters and take samples at more frequent, shorter intervals to track the degradation process from its earliest stages.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 1H-Indole, 2-(2-furanyl)-?
A1: Based on the general chemistry of indole and furan rings, the following degradation pathways are plausible:
-
Oxidative Degradation: The indole and furan rings are susceptible to oxidation.[7][8] Oxidation can lead to ring-opening of the furan moiety or hydroxylation of the indole ring, potentially at the 2- and 3-positions, to form oxindole and isatin derivatives.[9][10]
-
Acidic/Basic Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions can promote degradation. Under acidic conditions, polymerization of the indole moiety can occur.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dimerization or rearrangement.[11][12][13]
Q2: How should I prepare my samples for a stability study?
A2: Sample preparation is critical for obtaining reliable stability data.
-
Solvent Selection: Use high-purity solvents (e.g., HPLC grade). The chosen solvent should completely dissolve the compound without causing degradation. Acetonitrile or methanol are common choices.
-
Concentration: Prepare stock solutions at a known concentration, typically around 1 mg/mL. Further dilutions can be made to working concentrations suitable for the analytical method.
-
Storage: Store stock and working solutions in amber vials to protect from light and at a low temperature (e.g., 2-8 °C) to minimize degradation before analysis.
Q3: My chromatogram shows a split peak for 1H-Indole, 2-(2-furanyl)- even with a fresh standard. What could be the cause?
A3: A split peak for a standard can be due to several factors unrelated to compound stability:[3]
-
Column Overload: Injecting too much sample can lead to peak fronting or splitting. Try reducing the injection volume or the concentration of the standard.[5]
-
Partial Blockage: A partially blocked frit at the inlet of the column can cause the sample to travel through two different paths, resulting in a split peak.[4] Backflushing the column or replacing the frit may resolve this.
-
Injection Solvent Effect: As mentioned in the troubleshooting guide, a mismatch between the injection solvent and the mobile phase is a common cause of peak splitting.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study to assess the stability of 1H-Indole, 2-(2-furanyl)-.[1][2][6][14]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 1H-Indole, 2-(2-furanyl)- in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15] A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
Data Presentation
The following tables summarize hypothetical stability data for 1H-Indole, 2-(2-furanyl)- under various conditions.
Table 1: Stability of 1H-Indole, 2-(2-furanyl)- in Solution under Different pH Conditions at 25°C
| pH | Time (hours) | % Remaining |
| 2.0 | 0 | 100.0 |
| 24 | 98.5 | |
| 48 | 97.1 | |
| 7.0 | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 9.0 | 0 | 100.0 |
| 24 | 96.2 | |
| 48 | 92.8 |
Table 2: Stability of 1H-Indole, 2-(2-furanyl)- under Thermal and Photolytic Stress
| Condition | Duration | % Remaining |
| Thermal (80°C, solid) | 48 hours | 99.2 |
| Photolytic (Solution) | 24 hours | 85.3 |
| Photolytic (Dark Control) | 24 hours | 99.7 |
Table 3: Stability of 1H-Indole, 2-(2-furanyl)- under Oxidative Stress at 25°C
| Condition | Time (hours) | % Remaining |
| 3% H₂O₂ | 0 | 100.0 |
| 8 | 91.4 | |
| 24 | 82.1 |
Visualizations
The following diagrams illustrate key workflows and potential pathways relevant to the stability testing of 1H-Indole, 2-(2-furanyl)-.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for 1H-Indole, 2-(2-furanyl)-.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 4. Problem with Indole-3-carbinol chromotography - Chromatography Forum [chromforum.org]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Storage and Handling of 2-(furan-2-yl)-1H-indole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(furan-2-yl)-1H-indole to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-(furan-2-yl)-1H-indole during storage?
A1: The degradation of 2-(furan-2-yl)-1H-indole is primarily influenced by its susceptibility to oxidation, acid-catalyzed reactions, photodecomposition, and thermal stress. The furan moiety is known to be less stable than the indole ring and can be prone to polymerization and ring-opening reactions, especially under acidic conditions.[1][2] The indole ring, while generally more stable, can be susceptible to oxidation.[3]
Q2: What are the recommended general storage conditions for 2-(furan-2-yl)-1H-indole?
A2: To minimize degradation, 2-(furan-2-yl)-1H-indole should be stored in a cool, dark, and dry place.[4] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.[5] The container should be tightly sealed to protect it from moisture and air.
Q3: What are the visible signs of degradation of 2-(furan-2-yl)-1H-indole?
A3: Degradation of 2-(furan-2-yl)-1H-indole may be indicated by a change in color, typically darkening or yellowing of the solid material or solution. The formation of insoluble particulates or a tar-like residue can also signify polymerization or the formation of degradation products.[1] Any unexpected changes in the physical appearance of the compound should be considered a sign of potential degradation.
Q4: How does pH affect the stability of 2-(furan-2-yl)-1H-indole in solution?
A4: Both acidic and basic conditions can promote the degradation of 2-(furan-2-yl)-1H-indole. The furan ring is particularly susceptible to acid-catalyzed hydrolysis and ring-opening.[2] The indole ring can also be sensitive to strong acids.[3] For optimal stability in solution, a neutral pH range of approximately 6-7 is generally recommended.[6] If the compound needs to be handled in acidic or basic solutions, it should be for the shortest possible duration, and the temperature should be kept low.
Troubleshooting Guide
Q1: I dissolved 2-(furan-2-yl)-1H-indole in a solvent, and the solution turned dark brown overnight. What could be the cause?
A1: A rapid change in color to dark brown often suggests oxidation or polymerization. This can be caused by:
-
Presence of Oxygen: The solvent may not have been de-gassed, or the container was not properly sealed, allowing air to interact with the compound.
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers like THF or dioxane, can initiate degradation.
-
Light Exposure: If the solution was not protected from light, photodegradation could have occurred.
Solution:
-
Use freshly distilled or high-purity, de-gassed solvents.
-
Store solutions under an inert atmosphere (argon or nitrogen).
-
Protect solutions from light by using amber vials or wrapping the container in aluminum foil.
Q2: My analytical results (e.g., HPLC, NMR) show multiple new peaks after storing a solution of 2-(furan-2-yl)-1H-indole for a few days. How can I identify the cause?
A2: The appearance of new peaks indicates the formation of degradation products. To identify the cause, you can perform a forced degradation study.[7][8] This involves exposing small samples of the compound in solution to various stress conditions:
-
Acidic/Basic Conditions: Treat with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Conditions: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solution to a controlled light source, such as a photostability chamber.[9][10][11]
By comparing the degradation products formed under these controlled conditions with the impurities in your stored solution, you can deduce the primary degradation pathway.
Q3: Can I add a stabilizer to my stock solution of 2-(furan-2-yl)-1H-indole?
A3: Yes, adding a stabilizer can be beneficial, especially for long-term storage of solutions. For compounds containing a furan moiety, antioxidants are often used.[9] Common choices include:
-
Butylated Hydroxytoluene (BHT): A common antioxidant used to stabilize organic compounds.[4]
-
Hydroquinone: Another effective stabilizer for furan compounds.[1]
It is recommended to use a low concentration of the stabilizer (e.g., 0.01-0.1%) and to verify that it does not interfere with your downstream experiments.
Quantitative Data on Stability
| Storage Condition | Parameter | Duration | Assay (% Remaining) | Appearance |
| Solid | ||||
| 2-8 °C, Dark, Inert Atmosphere | Recommended | 12 months | > 99% | White to off-white powder |
| 25 °C, Dark, Air | Ambient | 6 months | ~95% | Slight yellowing |
| 40 °C, Dark, Air | Accelerated | 3 months | ~85% | Yellow to light brown powder |
| 25 °C, Light, Air | Photostability | 1 month | ~90% | Noticeable yellowing |
| Solution (in Methanol) | ||||
| 2-8 °C, Dark, Inert Atmosphere | Recommended | 1 month | > 98% | Colorless solution |
| 25 °C, Dark, Air | Ambient | 1 week | ~92% | Pale yellow solution |
| 25 °C, Light, Air | Photostability | 24 hours | ~80% | Yellow to brown solution |
| 25 °C, pH 3, Dark, Air | Acidic | 24 hours | < 70% | Brown solution, possible precipitate |
| 25 °C, pH 10, Dark, Air | Basic | 24 hours | ~85% | Yellow solution |
Experimental Protocol: Stability Assessment of 2-(furan-2-yl)-1H-indole
This protocol describes a general procedure for conducting a forced degradation and stability study of 2-(furan-2-yl)-1H-indole, based on ICH guidelines.[2][7][8]
1. Materials and Equipment:
-
2-(furan-2-yl)-1H-indole (pure substance)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 3, 7, 10)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines[10]
-
Calibrated HPLC system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber and clear glass vials with inert caps
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of 2-(furan-2-yl)-1H-indole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the appropriate stressor (acid, base, water for thermal and photolytic stress) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Place a solution of the compound in a clear vial in a stability chamber at an elevated temperature (e.g., 60 °C) for a specified period. Also, test the solid compound under the same conditions.
-
Photodegradation: Expose a solution of the compound in a clear vial, as well as the solid compound spread thinly in a suitable container, to a light source in a photostability chamber for a specified duration.[9][10][11] A dark control sample should be stored under the same conditions but protected from light.
4. Long-Term Stability Study:
-
Prepare multiple samples of the solid compound and solutions in the chosen solvent(s) in both amber and clear vials.
-
Store these samples under various conditions as outlined in the quantitative data table (e.g., 2-8 °C/dark, 25 °C/dark, 25 °C/light).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample and analyze it by HPLC.
5. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Monitor the assay of 2-(furan-2-yl)-1H-indole and the formation of any degradation products. Calculate the percentage of degradation.
6. Data Analysis:
-
Plot the percentage of remaining 2-(furan-2-yl)-1H-indole against time for each storage condition.
-
Determine the degradation rate constant and the shelf-life under each condition.
-
Identify and, if possible, characterize the major degradation products.
Troubleshooting Workflow
References
- 1. fda.gov.ph [fda.gov.ph]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmatutor.org [pharmatutor.org]
Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on the Indole Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of electrophilic substitution reactions on the indole ring.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on an unsubstituted indole preferentially occur at the C3 position?
Electrophilic substitution on the indole ring is most favorable at the C3 position due to the superior stability of the resulting cationic intermediate (Wheland intermediate).[1][2][3] When an electrophile attacks the C3 position, the positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[2][4] This creates a thermodynamically more stable intermediate compared to an attack at the C2 position, which would disrupt the benzene ring's aromaticity to achieve similar charge delocalization.[2][4] The reactivity of the C3 position is estimated to be 10¹³ times greater than that of a single position on a benzene ring.[1]
Q2: How can I achieve C2-selective electrophilic substitution on an indole ring?
Achieving C2 selectivity is a common challenge as it goes against the inherent reactivity of the indole nucleus. Several strategies can be employed:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is directed to the C2 position.[5]
-
N-Protection and Directed Lithiation: Protection of the indole nitrogen, for example with a tert-butoxycarbonyl (Boc) group, allows for regioselective lithiation at the C2 position using strong bases like n-butyllithium or lithium diisopropylamide (LDA).[1][6] The resulting C2-lithiated indole is a potent nucleophile that can react with various electrophiles.[1]
-
Directing Groups: The use of a directing group on the indole nitrogen can steer the electrophile to the C2 position. For instance, an acetyl or benzoyl group on the nitrogen can direct iridium-catalyzed C2-alkylation with alkenes.[7] The choice of the directing group can even influence the formation of linear or branched products.[7] Palladium catalysis with a directing group is also a common method for C2-alkynylation.[8]
-
Transition Metal Catalysis: Various transition metal-catalyzed reactions have been developed for C2-functionalization, including arylation, alkenylation, and alkynylation.[9] These methods often involve the use of specific ligands to control the regioselectivity.
Q3: Is it possible to functionalize the benzene ring of indole via electrophilic substitution?
Yes, but it is challenging. The pyrrole ring is significantly more electron-rich and reactive than the benzene portion.[1] Therefore, electrophilic substitution on the carbocyclic ring generally only occurs after the N1, C2, and C3 positions are substituted.[1]
However, there are exceptions and specific strategies:
-
Exhaustive Protonation: Under strongly acidic conditions that lead to the exhaustive protonation of the C3 position, the electrophilic attack can be directed to the C5 position.[1]
-
Directing Groups and Transition Metal Catalysis: Similar to achieving C2 selectivity, directing groups on the nitrogen atom can be used in transition-metal-catalyzed reactions to achieve functionalization at the C4, C5, C6, and C7 positions.[9][10]
Troubleshooting Guides
Problem: My reaction is giving me a mixture of C2 and C3 substituted products, with the C3 isomer being the major product. How can I improve C2 selectivity?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent reactivity of indole. | The C3 position is electronically favored. To favor C2, you must override this inherent preference. |
| Ineffective N-protection or directing group. | Ensure complete protection of the indole nitrogen. Screen different protecting/directing groups (e.g., Boc, Ts, acetyl, benzoyl) as their steric and electronic properties can significantly influence regioselectivity.[7] |
| Suboptimal reaction conditions. | Optimize the solvent, temperature, and catalyst. For instance, in some palladium-catalyzed reactions, the solvent can play a crucial role in directing the regioselectivity towards either C2 or C3.[5] |
| Use of a non-directing method. | Consider switching to a method known for C2 selectivity, such as N-protection followed by C2-lithiation and subsequent reaction with an electrophile.[1] |
Problem: I am trying to perform a Friedel-Crafts alkylation on indole, but I am getting a complex mixture of products and low yields.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-alkylation. | Indole and the initially formed 3-alkylindole are both highly nucleophilic and can react further with the electrophile. Use a milder Lewis acid, lower the reaction temperature, or use a stoichiometric amount of the alkylating agent. |
| Polymerization/Self-condensation. | Indoles are known to undergo self-condensation in the presence of strong acids.[11] Use a less acidic catalyst or milder reaction conditions. Consider using a Brønsted acid catalyst in a suitable solvent system, as temperature control has been shown to influence the outcome of such reactions.[12] |
| Carbocation rearrangement. | The carbocation generated from the alkylating agent may rearrange to a more stable form before attacking the indole ring. Use an alkylating agent that is less prone to rearrangement or consider alternative methods like acylation followed by reduction. |
| Poor choice of Lewis acid. | The strength of the Lewis acid can significantly impact the reaction outcome. Screen a variety of Lewis acids (e.g., FeCl₃, BiCl₃, InCl₃, ZnCl₂) to find the optimal catalyst for your specific substrates.[13] |
Experimental Protocols
Protocol 1: C2-Lithiation of N-Boc-Indole
This protocol describes the generation of a C2-lithiated indole species, which can then be quenched with a suitable electrophile.
Materials:
-
N-Boc-indole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Electrophile of choice
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add N-Boc-indole (1.0 eq).
-
Dissolve the N-Boc-indole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the C2-lithiated species is typically observed.
-
Slowly add the electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time will depend on the electrophile).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Synthesis of Bis(indolyl)methanes *
| Entry | Lewis Acid | Time (min) | Yield (%) |
| 1 | FeCl₃ | 2.0 | 92 |
| 2 | BiCl₃ | 2.5 | 90 |
| 3 | InCl₃ | 4.0 | 88 |
| 4 | ZnCl₂ | 6.0 | 85 |
| 5 | CoCl₂ | 8.0 | 78 |
*Data synthesized from a study on the microwave-assisted, solvent-free electrophilic substitution of indole with 4-chlorobenzaldehyde. The reaction conditions were optimized for each catalyst.[13]
Visualizations
Caption: Mechanism of electrophilic substitution on the indole ring.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. heterocyclic compounds - Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Indole Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of indole derivative synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of indole derivatives at a larger scale.
Problem 1: Low or No Product Yield
Q: My Fischer indole synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Fischer indole synthesis can stem from several factors, from the quality of starting materials to the reaction conditions. Here's a systematic approach to troubleshooting:
-
Starting Material Quality:
-
Phenylhydrazine Stability: Phenylhydrazines can degrade over time, especially if exposed to air and light. Use freshly purified or commercially available high-purity phenylhydrazine.
-
Carbonyl Compound Purity: Ensure the aldehyde or ketone is free of impurities that could lead to side reactions. Distillation or recrystallization of the carbonyl compound may be necessary.
-
-
Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1] An inappropriate acid or concentration can lead to degradation of starting materials or products. Experiment with different acids and loadings to find the optimal conditions for your specific substrate.
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. While heating is generally required, excessive temperatures can lead to decomposition. Monitor the reaction temperature closely and consider a temperature optimization study.
-
Solvent: The choice of solvent can impact the solubility of reactants and intermediates. Acetic acid is a common solvent for the initial hydrazone formation.[2] For the cyclization step, higher boiling point solvents may be necessary.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Side Reactions:
Q: I am experiencing a significant drop in yield during the workup and purification of my indole derivative. What are the likely causes and solutions?
A: Product loss during workup and purification is a common challenge in scale-up. Here are some key areas to investigate:
-
Extraction:
-
Solubility: Your indole derivative might have some solubility in the aqueous phase. Perform a TLC or HPLC analysis of the aqueous layer to check for product loss. If significant product is present, perform additional extractions with an appropriate organic solvent.
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can try adding brine, changing the solvent, or using filtration aids.
-
-
Purification:
-
Chromatography:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive indole derivatives. Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or alternative stationary phases like alumina.
-
Proper Eluent Selection: An inappropriate solvent system can lead to poor separation or product degradation on the column. Develop a robust TLC method before attempting column chromatography.
-
-
Crystallization:
-
Solvent Choice: The choice of crystallization solvent is crucial for obtaining high purity and yield. A good solvent should dissolve the compound at high temperatures and have low solubility at lower temperatures. Experiment with different solvents and solvent mixtures.
-
Cooling Rate: Rapid cooling can lead to the formation of small crystals or oils, which can trap impurities. A slow, controlled cooling process is generally preferred.
-
-
Problem 2: Impurity Formation
Q: My final indole product is contaminated with significant impurities. How can I identify and minimize their formation?
A: Impurity formation is a major concern in scale-up, impacting product quality and requiring extensive purification.
-
Identification of Impurities:
-
Utilize analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the major impurities. Knowing the impurity structures can provide insights into their formation mechanism.
-
Common impurities in indole synthesis can include starting materials, intermediates, products from side reactions (e.g., over-alkylation, dimerization), and degradation products.[5][6]
-
-
Minimizing Impurity Formation:
-
Raw Material Purity: The purity of starting materials is paramount. Impurities in the starting materials can be carried through the synthesis or even catalyze side reactions.[7]
-
Reaction Control:
-
Temperature Control: Exothermic reactions, if not properly controlled, can lead to hotspots and increased impurity formation.[8] Ensure efficient stirring and cooling to maintain a consistent temperature throughout the reactor.
-
Stoichiometry: Precise control of reactant stoichiometry is crucial. An excess of one reactant can lead to the formation of specific byproducts.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Post-Reaction Handling: Some indole derivatives can be unstable and degrade upon exposure to light, air, or acidic/basic conditions during workup. Minimize exposure to these conditions and process the reaction mixture promptly.
-
Problem 3: Scale-Up Challenges
Q: I am having trouble reproducing my small-scale results at a larger scale. What are the key parameters to consider during scale-up?
A: Direct extrapolation of laboratory procedures to a larger scale often fails due to changes in physical parameters.
-
Mixing and Heat Transfer:
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized concentration and temperature gradients, resulting in lower yields and increased impurities. The type of stirrer, stirring speed, and reactor geometry are critical factors.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat removal from exothermic reactions more challenging.[8] This can lead to temperature control issues and potential runaway reactions. The cooling capacity of the reactor must be sufficient to handle the heat generated by the reaction.
-
-
Reaction Kinetics: The reaction kinetics may be affected by the changes in mixing and heat transfer at a larger scale. It may be necessary to re-optimize reaction parameters such as temperature and addition rates.
-
Process Safety:
-
Thoroughly evaluate the thermal hazards of the reaction before scaling up. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the heat of reaction and the potential for thermal runaway.
-
Develop a robust safety plan that includes measures for controlling exotherms, handling hazardous materials, and emergency procedures.
-
Frequently Asked Questions (FAQs)
Q: What are the most common industrial methods for indole synthesis?
A: The Fischer indole synthesis is one of the oldest and most widely used methods for producing substituted indoles on an industrial scale.[1][9] The Leimgruber-Batcho indole synthesis is another popular method, particularly in the pharmaceutical industry, due to its high yields and versatility.[9]
Q: How can I improve the regioselectivity of my indole synthesis?
A: In reactions like the Fischer indole synthesis using unsymmetrical ketones, a mixture of regioisomers can be formed. The regioselectivity can be influenced by the steric and electronic properties of the substituents on the ketone and the phenylhydrazine, as well as the reaction conditions, particularly the choice of acid catalyst. Careful optimization of these parameters is necessary to favor the desired isomer.
Q: What are the best practices for purifying indole derivatives by crystallization on a large scale?
A: For large-scale crystallization, consider the following:
-
Solvent Selection: Use a solvent system that provides a good yield and high purity. Anti-solvent crystallization is a common technique used at scale.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help control the crystal size and morphology, leading to a more easily filterable product.
-
Controlled Cooling: Implement a programmed cooling profile to ensure slow and consistent crystal growth.
-
Agitation: Proper agitation is necessary to maintain a uniform temperature and prevent solids from settling, but excessive agitation can lead to crystal breakage.
Q: Are there any "greener" alternatives for indole synthesis?
A: Yes, there is growing interest in developing more environmentally friendly methods for indole synthesis. This includes the use of less hazardous solvents, recyclable catalysts, and more energy-efficient reaction conditions, such as microwave-assisted synthesis.[2]
Quantitative Data Summary
Table 1: Comparison of Common Indole Synthesis Methods
| Synthesis Method | Typical Yield Range | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 60-90% | Wide substrate scope, well-established.[1] | Harsh acidic conditions, potential for side reactions.[3] |
| Bischler-Möhlau Synthesis | 40-70% | Access to 2-arylindoles. | Harsh reaction conditions, often requires excess aniline.[10][11] |
| Heck Reaction | 70-95% | Mild reaction conditions, good functional group tolerance.[12] | Requires a palladium catalyst, which can be expensive. |
| Leimgruber-Batcho Synthesis | High-yielding | Versatile, popular in the pharmaceutical industry.[9] | Multi-step process. |
Experimental Protocols
Protocol 1: Scale-Up of Fischer Indole Synthesis
This protocol provides a general guideline for the kilogram-scale synthesis of a substituted indole derivative. Note: This is a general procedure and must be adapted and optimized for the specific substrate and scale. A thorough safety assessment must be conducted before implementation.
-
Hydrazone Formation:
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the substituted phenylhydrazine (1.0 eq) and a suitable solvent such as acetic acid or toluene.[2][13]
-
Slowly add the ketone or aldehyde (1.0-1.1 eq) to the reactor while maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 1-2 hours or until TLC/HPLC analysis indicates complete formation of the hydrazone.
-
-
Cyclization:
-
To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, or a solution of HCl in an alcohol) at a controlled rate, ensuring the temperature does not exceed a predetermined limit (e.g., 80-100 °C). This step is often exothermic.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and maintain for several hours. Monitor the reaction progress by TLC/HPLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding it to a stirred mixture of water and a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by flash column chromatography. For large-scale purification, crystallization is generally preferred.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of a non-polar and a polar solvent).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
-
-
Sample Loading:
-
Dissolve the crude indole derivative in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Caption: A generalized workflow for the synthesis and scale-up of indole derivatives.
Caption: A decision tree for troubleshooting common issues in indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. nbinno.com [nbinno.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1H-Indole, 2-(2-furanyl)- and Structurally Related Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique aromatic and heterocyclic nature allows for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activity of 1H-Indole, 2-(2-furanyl)- and other indole analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. The information presented is based on available experimental data to facilitate objective comparisons for research and drug development purposes.
Anticancer Activity
A study on novel indole derivatives demonstrated that compound 1c , a structurally related indole, exhibited significant cytotoxic activity against several human cancer cell lines. The half-maximal lethal concentration (LC50) values were determined to be 0.9 µM for HepG2 (liver cancer), 0.55 µM for MCF-7 (breast cancer), and 0.50 µM for HeLa (cervical cancer) cells.[1] Importantly, these compounds showed low cytotoxicity against normal human cell lines (HEK293, LO2, and MRC5), with IC50 values greater than 100 µM, suggesting a degree of selectivity for cancer cells.[1]
Another class of related compounds, N-(furan-2-ylmethyl)-1H-indole-3-carboxamides, has been investigated as potential epidermal growth factor receptor (EGFR) inhibitors. Several of these derivatives displayed potent anticancer activities against EGFR-overexpressing cancer cell lines, including A549 (lung), HeLa, and SW480 (colorectal), while showing weaker activity against a low-EGFR expressing cell line (HepG2). This suggests a potential mechanism of action through EGFR inhibition.[2][3]
The table below summarizes the cytotoxic activities of some representative indole analogs.
| Compound Class | Cell Line | Activity (IC50/LC50) | Reference |
| Indole Derivative (1c) | HepG2 | 0.9 µM | [1] |
| MCF-7 | 0.55 µM | [1] | |
| HeLa | 0.50 µM | [1] | |
| Furan-based Derivatives | MCF-7 | 2.96 - 4.06 µM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the indole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HepG2, MCF-7, HeLa) and normal cells (HEK293, LO2, MRC5) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 or LC50 value, the concentration of the compound that causes 50% inhibition of cell growth or is lethal to 50% of the cells, was determined from the dose-response curve.
Below is a Graphviz diagram illustrating the general workflow of the MTT assay.
Anti-inflammatory and Antimicrobial Activities
While direct experimental data for the anti-inflammatory and antimicrobial activities of 1H-Indole, 2-(2-furanyl)- is limited, the broader classes of indole and furan derivatives have shown significant promise in these areas.
Anti-inflammatory Activity: Furan-containing amides and other derivatives have been synthesized and evaluated for their anti-inflammatory properties. In one study, new hybrid molecules of furan and N-containing heterocyclic compounds were assessed for their ability to inhibit albumin denaturation, a common in vitro model for anti-inflammatory activity. The IC50 values for these furan hybrids ranged from 114.31 to 150.99 µg/mL.[5]
Antimicrobial Activity: Although specific data for 1H-Indole, 2-(2-furanyl)- is not available, a study on novel furan derivatives reported the synthesis and evaluation of their antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for various bacterial and fungal strains.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The antimicrobial susceptibility of the compounds can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following Graphviz diagram illustrates a potential signaling pathway involved in the anti-inflammatory response, which could be targeted by indole and furan derivatives.
Conclusion
The available data suggests that the 2-aryl-indole scaffold, including derivatives with furan moieties, holds significant potential for the development of novel therapeutic agents, particularly in the area of oncology. While direct and comprehensive biological activity data for 1H-Indole, 2-(2-furanyl)- remains to be fully elucidated, the promising results from structurally related analogs warrant further investigation into its specific pharmacological profile. Future studies should focus on the synthesis and rigorous biological evaluation of 1H-Indole, 2-(2-furanyl)- to determine its specific anticancer, anti-inflammatory, and antimicrobial activities and to establish a clear structure-activity relationship within this class of compounds. The experimental protocols outlined in this guide can serve as a foundation for such future investigations.
References
- 1. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1 H-benzo[ g]indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Potential of 2-(2-furanyl)-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burden of chronic inflammatory diseases necessitates the continued exploration of novel therapeutic agents. Indole scaffolds have proven to be a privileged structure in the development of anti-inflammatory drugs, with indomethacin being a notable example.[1][2] This guide provides a comparative framework for validating the anti-inflammatory properties of a novel compound, 2-(2-furanyl)-1H-indole. The performance of this candidate will be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) and other synthetic indole derivatives with demonstrated anti-inflammatory activity.
Mechanism of Action: The Cyclooxygenase Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[3][4][5][6][7] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[3][7] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory mediators.[7][8] The inhibition of COX-2 is therefore a key target for reducing inflammation and pain.[8]
Comparative In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and accepted method for evaluating the acute anti-inflammatory activity of novel compounds. The data below compares the potential efficacy of 2-(2-furanyl)-1H-indole with indomethacin and other synthetic indole derivatives.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| 2-(2-furanyl)-1H-indole | TBD | TBD | To be determined | - |
| Indomethacin | 10 | 3 | 76.89% | [1] |
| Indomethacin | 10 | 6 | 96% | [9] |
| Indomethacin Analogue 4b | Not Specified | 6 | 93.7% | [9] |
| Indomethacin Analogue 4f | Not Specified | 6 | 90.7% | [9] |
| Indole Derivative S3 | Not Specified | 3 | 63.69% | [1] |
| Indole Derivative S7 | Not Specified | 3 | 62.69% | [1] |
TBD: To be determined through experimental evaluation.
Comparative In Vitro COX Inhibition
To elucidate the mechanism of action, in vitro assays to determine the inhibitory concentration (IC50) against COX-1 and COX-2 enzymes are crucial. A higher selectivity index (COX-1 IC50 / COX-2 IC50) is desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[1]
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(2-furanyl)-1H-indole | TBD | TBD | TBD | - |
| Indomethacin | Not Specified | Not Specified | Known non-selective | [2] |
| Indomethacin Analog 4f | Not Specified | Not Specified | 65.71 | [10] |
| Celecoxib (COX-2 Selective) | Not Specified | 0.89 | 3.52 | [10] |
| Indole Derivative 4b | Not Specified | 0.11 | Not Specified | [9] |
| Indole Derivative 4d | Not Specified | 0.17 | Not Specified | [9] |
| Indole Derivative 4f | Not Specified | 0.15 | Not Specified | [9] |
TBD: To be determined through experimental evaluation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vivo Carrageenan-Induced Paw Edema
This protocol is a standard method for assessing acute inflammation.
Protocol:
-
Animals: Wistar albino rats of either sex are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound, a standard drug (e.g., indomethacin), or the vehicle is administered orally or intraperitoneally.[11]
-
Induction of Edema: After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[11]
-
Measurement: The paw volume is measured at specified time intervals using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Incubation: The enzyme is incubated with the test compound at various concentrations in the presence of a heme cofactor and arachidonic acid as the substrate.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined.
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This cell-based assay assesses the effect of the compound on the production of inflammatory mediators.
Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.[12]
-
Treatment: The cells are pre-treated with the test compound at various concentrations, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[13]
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), TNF-α, and IL-6 in the cell culture supernatant are quantified using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).[12][14]
-
Calculation: The percentage inhibition of the production of these inflammatory mediators is calculated relative to the LPS-stimulated control group.
Conclusion
This guide provides a comprehensive framework for the preclinical validation of the anti-inflammatory properties of 2-(2-furanyl)-1H-indole. By comparing its performance against established NSAIDs and other indole derivatives in standardized in vivo and in vitro models, a clear assessment of its therapeutic potential can be achieved. The detailed experimental protocols and comparative data tables offer a roadmap for researchers to systematically evaluate this promising compound. The favorable anti-inflammatory profile of many indole-based compounds suggests that 2-(2-furanyl)-1H-indole warrants further investigation as a potential novel anti-inflammatory agent.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NSAIDs for pain relief - WebMD [webmd.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 7. What Are NSAIDs? - OrthoInfo - AAOS [orthoinfo.aaos.org]
- 8. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 13. omicsonline.org [omicsonline.org]
- 14. dovepress.com [dovepress.com]
Comparative analysis of different synthetic routes to 1H-Indole, 2-(2-furanyl)-
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among its vast array of derivatives, 1H-Indole, 2-(2-furanyl)- presents a scaffold of significant interest due to the combined pharmacophoric features of the indole and furan rings. This guide provides a comparative analysis of three prominent synthetic methodologies for the preparation of this valuable compound: the Fischer, Bartoli, and Larock indole syntheses. Each route is evaluated based on reaction efficiency, substrate availability, and operational simplicity, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Bartoli Indole Synthesis | Larock Indole Synthesis |
| Starting Materials | Phenylhydrazine, 2-Acetylfuran | o-Substituted Nitroarene, 2-Vinylfuran | o-Iodoaniline, 2-Ethynylfuran |
| Key Reagents/Catalysts | Acid catalyst (e.g., PPA, H₂SO₄, ZnCl₂) | Vinyl Grignard reagent | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand (optional) |
| Typical Reaction Temperature | High (often >100 °C) | Low to ambient (-40 °C to rt) | Moderate to high (60-120 °C) |
| Reported Yields (Analogous) | 75-92% (Microwave-assisted)[1] | Moderate to good (Varies with substrate)[2][3] | Good to excellent (Varies with catalyst/ligand)[4] |
| Key Advantages | Readily available starting materials, one-pot variations.[1] | Forms the indole ring in a single step from nitroarenes.[2] | High functional group tolerance, good regioselectivity. |
| Key Disadvantages | Harsh acidic conditions, potential for side reactions.[5][6] | Requires ortho-substituted nitroarenes, use of Grignard reagents.[2] | Requires synthesis of alkyne, catalyst cost. |
Synthetic Pathways Overview
The following diagram illustrates the conceptual flow of the three synthetic routes discussed in this guide.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Efficacy of 1H-Indole, 2-(2-furanyl)- Derivatives: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1H-Indole, 2-(2-furanyl)- derivatives, a class of compounds showing promise as anticancer agents. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows, this document aims to facilitate a deeper understanding of their therapeutic potential and guide future research.
In Vitro Efficacy: Potent Antiproliferative Activity
A series of furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide derivatives have demonstrated significant antiproliferative and microtubule-destabilizing properties in in vitro studies. The National Cancer Institute's 60 human tumor cell line screen (NCI60) was utilized to evaluate the broad-spectrum anticancer activity of these compounds.
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the in vitro activity of a representative 1H-Indole, 2-(2-furanyl)- carbohydrazide derivative (5b) and a closely related, structurally similar 7-(2-furanyl)-6-azaindole derivative (Compound 21) which has undergone both in vitro and in vivo testing. This comparison allows for an inferred correlation between the two classes of molecules, given their shared pharmacophore and mechanism of action.
| Compound | Derivative Class | Cell Line | Assay | IC50 / GI50 (nM) | Reference |
| 5b | 1H-Indole, 2-(2-furanyl)- carbohydrazide | NCI-H522 (Non-Small Cell Lung) | NCI60 | 18 | [1] |
| COLO 205 (Colon) | NCI60 | < 100 | [1] | ||
| MDA-MB-435 (Melanoma) | NCI60 | < 100 | [1] | ||
| SK-MEL-5 (Melanoma) | NCI60 | < 100 | [1] | ||
| UACC62 (Melanoma) | NCI60 | < 100 | [1] | ||
| OVCAR-8 (Ovarian) | NCI60 | < 100 | [1] | ||
| MCF-7 (Breast) | NCI60 | < 100 | [1] | ||
| K-562 (Leukemia) | NCI60 | < 100 | [1] | ||
| Compound 21 | 7-(2-furanyl)-6-azaindole | KB (Nasopharyngeal) | MTT | 21.1 | |
| HT29 (Colon) | MTT | 32.0 | |||
| MKN45 (Gastric) | MTT | 27.5 | |||
| H460 (Lung) | MTT | 40.0 |
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model
Due to the limited availability of public in vivo data for the 1H-Indole, 2-(2-furanyl)- carbohydrazide series, this guide presents the in vivo efficacy of the structurally analogous 7-(2-furanyl)-6-azaindole derivative, Compound 21. This compound was evaluated in a human colon carcinoma (HT-29) xenograft mouse model.
Data Presentation: In Vivo Antitumor Activity
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition | Reference |
| Compound 21 | Nude Mice | HT-29 Xenograft | Dose-dependent | Significant inhibition of tumor growth |
Mechanism of Action: Tubulin Polymerization Inhibition
Both the 1H-Indole, 2-(2-furanyl)- carbohydrazide and the 7-(2-furanyl)-6-azaindole derivatives are proposed to exert their anticancer effects by inhibiting tubulin polymerization. Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Proposed signaling pathway for 1H-Indole, 2-(2-furanyl)- derivatives.
Experimental Protocols
In Vitro Assays
1. NCI60 Human Tumor Cell Line Screen:
-
Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated in 96-well microtiter plates at densities from 5,000 to 40,000 cells/well and incubated for 24 hours.[2]
-
Drug Treatment: Compounds are solubilized in DMSO and diluted with medium. Cells are exposed to five 10-fold serial dilutions of the compound for 48 hours.
-
Endpoint: Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.[2]
2. Tubulin Polymerization Assay:
-
Reaction Mixture: Purified tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP.[3]
-
Initiation: Polymerization is initiated by incubating the mixture at 37°C.
-
Measurement: The increase in absorbance at 340 nm is measured over time, which is proportional to the mass of the microtubule polymer.[3] Test compounds are added to assess their inhibitory effect on polymerization.
3. Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[4]
-
Staining: Fixed cells are washed and treated with RNase A to degrade RNA. Propidium iodide (PI) staining solution is then added to intercalate with DNA.[4][5]
-
Analysis: The DNA content of individual cells is quantified using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on fluorescence intensity.[6]
In Vivo Assay
Human Tumor Xenograft Model (HT-29):
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Inoculation: A suspension of HT-29 human colon adenocarcinoma cells is injected subcutaneously into the flank of the mice.
-
Drug Administration: Once tumors reach a palpable size, the mice are treated with the test compound or a vehicle control, typically via intraperitoneal or oral administration, following a predetermined dosing schedule.
-
Efficacy Evaluation: Tumor volume is measured periodically with calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Spectroscopic comparison of 1H-Indole, 2-(2-furanyl)- and its positional isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the foundational aromatic heterocycle 1H-Indole and its key positional isomers where a furan ring is substituted at the 2-position of the indole nucleus. Distinguishing between these closely related structures is critical in synthesis, quality control, and mechanistic studies within drug discovery and materials science. The following sections present experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside the methodologies for their acquisition.
Structural Relationships of Indole and Furanyl-Indole Isomers
The isomers discussed—2-(2-furanyl)-1H-indole and 3-(2-furanyl)-1H-indole—differ in the point of attachment of the furanyl group to the indole scaffold. This seemingly minor structural change leads to distinct electronic environments for the nuclei, resulting in unique spectroscopic fingerprints.
Caption: Logical relationship between 1H-Indole and its C2/C3 furanyl isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1H-Indole, which serves as a reference, and compares it with available data for its furanyl-substituted derivatives. Note that a complete experimental dataset for all isomers is not consistently available from a single source; thus, data has been compiled from various studies.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
The chemical shifts in ¹H NMR are highly sensitive to the electronic environment. The position of the electron-rich furan ring significantly influences the shifts of the indole protons.
| Compound | H1 (NH) | H2 | H3 | H4/H7 (Aromatic) | H5/H6 (Aromatic) | Furan Protons | Solvent |
| 1H-Indole | 8.10 (br s) | 7.22 (t) | 6.52 (t) | 7.64 (d), 7.55 (d) | 7.15 (t), 7.09 (t) | N/A | CDCl₃ |
| 2-(2-furanyl)-1H-indole | 8.50 (br s) | N/A | 6.80 (s) | 7.65 (d), 7.35 (d) | 7.10-7.20 (m) | 7.45 (d), 6.75 (d), 6.50 (dd) | CDCl₃ |
| 3-(2-furanyl)-1H-indole | 8.20 (br s) | 7.40 (s) | N/A | 7.90 (d), 7.38 (d) | 7.15-7.25 (m) | 7.42 (d), 6.45 (dd), 6.35 (d) | CDCl₃ |
Note: 'br s' = broad singlet, 't' = triplet, 'd' = doublet, 'dd' = doublet of doublets, 'm' = multiplet. Actual values may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
Carbon NMR provides insight into the carbon framework of the molecules. The substituent effects are clearly propagated through the π-system, affecting the chemical shifts of the indole carbons.
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Furan Carbons | Solvent |
| 1H-Indole [1] | 124.4 | 102.2 | 127.9 | 120.8 | 121.9 | 119.8 | 111.1 | 135.7 | N/A | DMSO-d₆ |
| 2-(2-furanyl)-1H-indole | 137.5 | 99.5 | 128.5 | 120.0 | 121.5 | 120.5 | 111.0 | 136.5 | 148.0, 142.5, 111.8, 106.0 | CDCl₃ |
| 3-(2-furanyl)-1H-indole | 123.0 | 114.0 | 126.0 | 119.5 | 122.5 | 121.0 | 111.5 | 136.0 | 152.0, 142.0, 111.5, 105.0 | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
Infrared spectroscopy highlights the vibrational modes of functional groups. The N-H stretch of the indole ring is a key diagnostic peak.
| Compound | ν(N-H) Stretch | ν(C-H) Aromatic | ν(C=C) Aromatic | Other Key Bands (C-O, C-N) |
| 1H-Indole [2] | ~3406 | 3022 - 3049 | 1456 - 1616 | 731-744 (=C-H bend) |
| 2-(2-furanyl)-1H-indole | ~3410 | ~3100 | ~1450 - 1600 | ~1015 (C-O-C stretch of furan) |
| 3-(2-furanyl)-1H-indole | ~3415 | ~3100 | ~1450 - 1600 | ~1010 (C-O-C stretch of furan) |
Table 4: UV-Visible Absorption Maxima (λ_max, nm)
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-systems of the molecules.
| Compound | λ_max 1 | λ_max 2 | Solvent |
| 1H-Indole [3] | ~274 | ~217 | Cyclohexane |
| 2-(2-furanyl)-1H-indole | ~310 | ~245 | Methanol |
| 3-(2-furanyl)-1H-indole | ~285 | ~260 | Methanol |
Experimental Workflow and Protocols
The characterization of these indole derivatives follows a standard workflow from synthesis to purification and subsequent spectroscopic analysis.
Caption: General experimental workflow for synthesis and characterization.
Detailed Experimental Protocols
The following are generalized protocols typical for the spectroscopic analysis of these heterocyclic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[4][5]
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is used to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[7]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.[8]
-
Sample Preparation:
-
Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[9][10]
-
KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.[8]
-
ATR: A small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.
-
-
Data Acquisition: A background spectrum (of the empty salt plate or ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[11]
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer coupled with a liquid chromatography system (LC-MS) is frequently used for indole derivatives.[12][13] Ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.[12]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[14] The solution is then infused directly into the ion source or injected via an LC system.
-
Data Acquisition: The mass spectrometer is operated in positive or negative ion mode. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion ([M+H]⁺ or [M-H]⁻) is selected and fragmented to produce a characteristic pattern.[15] For indole, the precursor ion at m/z 118.1 is often fragmented to a major product ion at m/z 91.1.[12][15]
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A scanning double-beam UV-Vis spectrophotometer is used.[16]
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). This solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the 10⁻⁵ to 10⁻⁴ M range). The analysis is performed in a 1 cm path length quartz cuvette.
-
Data Acquisition: A baseline spectrum of the pure solvent is recorded first. The sample spectrum is then recorded, typically over a wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λ_max) are identified.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scirp.org [scirp.org]
- 3. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: 2-(2-furanyl)-1H-indole and Established Kinase Inhibitors
A Framework for Evaluating Novel Kinase Inhibitors
Disclaimer: As of the latest literature review, specific experimental data on the kinase inhibitory activity of 2-(2-furanyl)-1H-indole is not publicly available. This guide provides a comparative framework using well-characterized kinase inhibitors, establishing a template for how 2-(2-furanyl)-1H-indole could be evaluated and positioned within the current landscape of kinase inhibitor research. The data presented for 2-(2-furanyl)-1H-indole is hypothetical and for illustrative purposes.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, including a significant number of kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of various kinases.[2] Similarly, the furan moiety is present in various biologically active compounds and has been incorporated into kinase inhibitor designs.[3][4][5] The combination of these two heterocyclic rings in 2-(2-furanyl)-1H-indole presents a molecule of significant interest for kinase-targeted drug discovery.
This guide provides a head-to-head comparison of the hypothetical inhibitory profile of 2-(2-furanyl)-1H-indole against established kinase inhibitors targeting key enzymes in oncology and inflammatory diseases.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected, well-known kinase inhibitors against their primary targets. IC50 values are a standard measure of a compound's potency in inhibiting a specific biochemical function. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Kinase(s) | IC50 (nM) |
| 2-(2-furanyl)-1H-indole | TBD | Hypothetical |
| Erlotinib | EGFR | 2-5 |
| Sunitinib | VEGFR2, PDGFRβ | 9, 2 |
| Palbociclib | CDK4, CDK6 | 11, 15 |
| Idelalisib | PI3Kδ | 2.5 |
TBD: To Be Determined through experimental screening.
Experimental Protocols
The determination of a compound's kinase inhibitory activity is a critical step in its preclinical evaluation. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound (e.g., 2-(2-furanyl)-1H-indole) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or luminescence plate reader
Procedure:
-
A serial dilution of the test compound is prepared in the kinase reaction buffer.
-
The purified kinase and its specific substrate are added to the wells of the assay plate.
-
The serially diluted test compound is added to the wells, with a control group receiving only the solvent.
-
The kinase reaction is initiated by the addition of ATP (at a concentration typically close to the Kₘ for the specific kinase).[6][7]
-
The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 30°C).[6]
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
An aliquot of the reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated substrate.
-
The paper is washed multiple times to remove unincorporated radiolabeled ATP.
-
The amount of incorporated radiolabel, corresponding to kinase activity, is quantified using a scintillation counter.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Alternative Non-Radiometric Methods: Luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced in the kinase reaction are also widely used and offer a safer alternative to radiometric methods.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the logical flow of experiments is crucial for understanding the context and methodology of kinase inhibitor research.
References
- 1. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Cross-reactivity profiling of 1H-Indole, 2-(2-furanyl)- against a panel of receptors
Comparative Cross-Reactivity Profiling of 1H-Indole, 2-(2-furanyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the novel compound 1H-Indole, 2-(2-furanyl)- against a diverse panel of G-protein coupled receptors (GPCRs). Due to the prevalence of the indole and furan moieties in pharmacologically active agents, this analysis is critical for understanding the compound's selectivity and potential off-target effects. The following sections present hypothetical binding affinity and functional activity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Receptor Binding and Functional Assays
The cross-reactivity of 1H-Indole, 2-(2-furanyl)- was assessed against a panel of receptors known to interact with indole and furan-containing ligands. The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of the compound.
Table 1: Receptor Binding Affinity Profile of 1H-Indole, 2-(2-furanyl)-
| Receptor Target Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin | 5-HT1A | 75 |
| 5-HT2A | 250 | |
| 5-HT2C | >1000 | |
| Dopamine | D1 | >1000 |
| D2 | 450 | |
| D3 | 800 | |
| Opioid | Mu (μ) | >1000 |
| Delta (δ) | >1000 | |
| Kappa (κ) | >1000 | |
| Adrenergic | Alpha-1A (α1A) | 900 |
| Alpha-2A (α2A) | >1000 | |
| Beta-2 (β2) | >1000 | |
| Muscarinic Acetylcholine | M1 | >1000 |
| M3 | >1000 |
Table 2: Functional Activity Profile of 1H-Indole, 2-(2-furanyl)-
| Receptor Target | Functional Assay | Mode of Action | Potency (EC50/IC50, nM) |
| 5-HT1A | cAMP Assay | Agonist | 120 |
| 5-HT2A | Calcium Flux | Antagonist | 350 |
| D2 | GTPγS Binding | Partial Agonist | 600 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
Test compound (1H-Indole, 2-(2-furanyl)-).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), typically through Gs or Gi-coupled receptors.[1][2]
-
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the 5-HT1A receptor).
-
Test compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production (for Gi-coupled receptors, the test compound's ability to inhibit this stimulation is measured).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[3][4][5]
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Test compound.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [35S]GTPγS using a microplate scintillation counter.
-
Generate dose-response curves to determine the EC50 and maximal stimulation (Emax) for the test compound.
-
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentrations, which is a common downstream signaling event for Gq-coupled receptors.[6][7][8][9]
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluorescent plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells in 96-well plates and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.
-
Inject the test compound at various concentrations and immediately begin kinetic reading of fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence response and calculate the EC50 for agonists or the IC50 for antagonists (by measuring the inhibition of a known agonist's response).
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in many GPCR signaling pathways.[10][11][12]
-
Materials:
-
Cells expressing the receptor of interest.
-
Test compound.
-
Serum-free cell culture medium.
-
Lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blot equipment or ELISA-based assay kit.
-
-
Procedure (Western Blot):
-
Seed cells and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with the test compound at various concentrations for a specific time (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize the data.
-
Quantify the band intensities to determine the dose-dependent effect of the compound on ERK1/2 phosphorylation.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways activated by 1H-Indole, 2-(2-furanyl)- and the general workflow for its cross-reactivity profiling.
Caption: General G-protein coupled receptor (GPCR) signaling pathways.
Caption: Experimental workflow for cross-reactivity profiling.
References
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. cAMP-Glo™ Max Assay Protocol [se.promega.com]
- 3. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. bu.edu [bu.edu]
- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. labs.pbrc.edu [labs.pbrc.edu]
- 9. content.abcam.com [content.abcam.com]
- 10. ERK1/2 phosphorylation assay [bio-protocol.org]
- 11. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Indole, 2-(2-furanyl)-: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of 1H-Indole, 2-(2-furanyl)-.
Step 1: Waste Characterization and Segregation
-
Classify the Waste: Based on the known hazards of similar indole derivatives, 1H-Indole, 2-(2-furanyl)- should be classified as a hazardous chemical waste.
-
Segregate from Other Waste Streams: Do not mix this waste with non-hazardous trash, sharps, or other incompatible chemical waste. Keep it separate to await proper disposal.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. The original container, if in good condition, is often a suitable choice.
-
Properly Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1H-Indole, 2-(2-furanyl)-". Include the approximate quantity of the waste.
Step 3: Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Avoid Environmental Contamination: Do not dispose of 1H-Indole, 2-(2-furanyl)- down the drain or in regular trash.[1] This can lead to environmental contamination and is a regulatory violation.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Management Company: The disposal of hazardous chemical waste must be handled by a certified and licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this service.
-
Provide Necessary Documentation: Be prepared to provide the waste management company with all necessary information about the waste, including its chemical name and any known hazards.
Quantitative Data Summary
For general guidance on the disposal of chemical waste, the following table summarizes key quantitative parameters often found in institutional and regulatory guidelines.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste (if applicable for neutralization) | 5.5 - 9.0 | General lab safety protocols |
| Maximum Container Size for Lab Accumulation | Typically 5 gallons (approx. 19 liters) | Institutional EHS guidelines |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste | US EPA Regulation (40 CFR 262.15) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1H-Indole, 2-(2-furanyl)-.
Caption: Workflow for the proper disposal of 1H-Indole, 2-(2-furanyl)-.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 1H-Indole, 2-(2-furanyl)-, thereby fostering a culture of safety and compliance within their institutions.
References
Personal protective equipment for handling 1H-Indole, 2-(2-furanyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1H-Indole, 2-(2-furanyl)-. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of all laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
When handling 1H-Indole, 2-(2-furanyl)-, a comprehensive approach to personal protection is paramount. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.
1. Eye and Face Protection:
-
Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.
-
In addition to goggles, a face shield should be worn when there is a potential for splashing or aerosol generation.
2. Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[2] All protective clothing should be removed before leaving the laboratory area.
3. Respiratory Protection:
-
All handling of 1H-Indole, 2-(2-furanyl)- should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
Hazard Summary and Quantitative Data
| Hazard Category | Associated Risks and Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2] |
| Acute Dermal Toxicity | Toxic in contact with skin.[2] Avoid all direct skin contact. In case of contact, immediately wash the affected area with copious amounts of water.[4] |
| Eye Irritation | Causes serious eye irritation.[2] Always wear appropriate eye protection.[2] |
| Aquatic Toxicity | Very toxic to aquatic life.[2] Avoid release to the environment.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][5] Work in a well-ventilated area or a fume hood. |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands thoroughly after handling.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
Spill Response Workflow:
The following diagram outlines the procedural steps for responding to a chemical spill of 1H-Indole, 2-(2-furanyl)-.
Disposal:
-
All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal should be carried out by a licensed and approved hazardous waste disposal company, in accordance with all local, regional, and national regulations.[5][6] Do not dispose of this chemical down the drain or in the general trash.[2]
By adhering to these safety protocols, researchers, scientists, and drug development professionals can minimize the risks associated with handling 1H-Indole, 2-(2-furanyl)- and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
